molecular formula C14H8ClNO2S B3040616 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate CAS No. 219928-57-1

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Cat. No.: B3040616
CAS No.: 219928-57-1
M. Wt: 289.7 g/mol
InChI Key: MJUROXWMOSFAGX-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H8ClNO2S and its molecular weight is 289.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloropyridin-3-yl) 1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-10(5-3-7-16-13)18-14(17)12-8-9-4-1-2-6-11(9)19-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUROXWMOSFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)OC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Novel Benzo[b]thiophene Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the physicochemical properties of novel benzo[b]thiophene esters, a class of compounds with significant potential in drug discovery. We will delve into the synthetic methodologies, detailed characterization techniques, and the interplay of structural modifications on crucial physicochemical parameters such as lipophilicity, solubility, and thermal stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic agents based on the benzo[b]thiophene core.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with a vast number of clinically used drugs containing these structural motifs.[3] Among them, the benzo[b]thiophene ring system, which consists of a fused benzene and thiophene ring, has emerged as a "privileged structure."[3] This is attributed to its versatile biological activity, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5] The planar, electron-rich nature of the benzo[b]thiophene core enhances its binding affinity to various enzymes and receptors, while its polarity can improve the pharmacokinetic profile of drug candidates.[6]

The introduction of an ester functionality onto the benzo[b]thiophene scaffold offers a powerful avenue for modulating its physicochemical and, consequently, its biological properties. Esters can influence a molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug design. This guide focuses on elucidating the key physicochemical characteristics of these novel ester derivatives.

Synthetic Strategies for Novel Benzo[b]thiophene Esters

The synthesis of functionalized benzo[b]thiophenes can be achieved through various methods, including electrophilic and radical cyclization reactions. A prevalent and versatile approach for creating substituted benzo[b]thiophene derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3]

General Synthetic Workflow: Palladium-Catalyzed Carbonylative Cyclization

A robust method for the synthesis of benzo[b]thiophene-3-carboxylic esters involves a palladium-catalyzed carbonylative approach. This process utilizes readily available (2-alkynyl)phenyl)sulfanes as starting materials.[7]

G cluster_start Starting Materials cluster_catalyst Catalytic System start1 2-(Methylthio)phenylacetylene process Oxidative Cyclization start1->process start2 Carbon Monoxide (CO) start2->process start3 Alcohol (ROH) start3->process start4 Oxygen (from Air) start4->process catalyst PdI2 / KI catalyst->process Catalyst product Benzo[b]thiophene-3-carboxylic Ester process->product G cluster_core Core Structure cluster_properties Physicochemical Properties cluster_adme ADME Profile cluster_bioactivity Biological Activity core Benzo[b]thiophene Ester + Ester Functionality lipophilicity Lipophilicity (logP) - Membrane Permeability - Binding to Targets core->lipophilicity influences solubility Aqueous Solubility - Bioavailability core->solubility influences stability Thermal & Metabolic Stability - Shelf-life - In vivo Half-life core->stability influences adme Absorption Distribution Metabolism Excretion lipophilicity->adme impacts solubility->adme impacts stability->adme impacts bioactivity Therapeutic Efficacy & Potency adme->bioactivity determines

Sources

The Emergence of Pyridyl-Substituted Benzo[b]thiophenes: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its fusion with a pyridine moiety, a well-established pharmacophore, has given rise to a new class of compounds with significant therapeutic promise. This in-depth technical guide provides a comprehensive overview of the discovery of novel pyridyl-substituted benzo[b]thiophene compounds, designed for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind the molecular hybridization of these two key heterocycles, explore diverse synthetic methodologies for their creation, and detail the crucial biological evaluation techniques used to uncover their potential as anticancer and antimicrobial agents. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental workflows, from initial synthesis to the elucidation of structure-activity relationships (SAR) and mechanisms of action.

The Strategic Imperative for Pyridyl-Benzo[b]thiophene Hybrids

The convergence of the benzo[b]thiophene and pyridine rings within a single molecular entity is a deliberate strategy rooted in the principles of medicinal chemistry. The benzo[b]thiophene core offers a versatile and somewhat rigid backbone that can be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

The pyridine ring, often employed as a bioisosteric replacement for a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This "phenyl-pyridyl switch" can lead to improved potency, modified selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

This strategic combination has led to the exploration of pyridyl-substituted benzo[b]thiophenes across a spectrum of therapeutic areas, with a particular focus on oncology and infectious diseases.

Synthetic Strategies for Pyridyl-Substituted Benzo[b]thiophenes

The successful synthesis of pyridyl-substituted benzo[b]thiophenes hinges on the strategic selection of reactions that allow for the precise and efficient coupling of the two heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have proven to be particularly powerful tools in this endeavor.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to C-C Bond Formation

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a highly versatile method for introducing a pyridyl moiety onto the benzo[b]thiophene scaffold.[3] Similarly, the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide provides a robust route to certain substituted derivatives.[4][5]

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of 3-bromobenzo[b]thiophene-2-carbaldehyde with pyridin-3-ylboronic acid.[3]

Materials:

  • 3-Bromobenzo[b]thiophene-2-carbaldehyde (1.0 equiv)

  • Pyridin-3-ylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/H₂O (4:1)

Procedure:

  • To a round-bottom flask, add 3-bromobenzo[b]thiophene-2-carbaldehyde, pyridin-3-ylboronic acid, and K₂CO₃.

  • Add the dioxane/H₂O solvent system.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add silica gel.

  • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Other Synthetic Approaches

While palladium-catalyzed reactions are prevalent, other methods such as electrophilic cyclization of o-alkynyl thioanisoles and acid-catalyzed intramolecular cyclization/rearrangement of α-(arylthio)acetophenones can also be employed for the synthesis of the benzo[b]thiophene core, which can then be further functionalized with a pyridyl group.[1]

Biological Activities and Therapeutic Potential

The strategic design of pyridyl-substituted benzo[b]thiophenes has translated into a diverse range of promising biological activities. This section will highlight key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridyl-substituted benzo[b]thiophenes have emerged as potent anticancer agents, with activities demonstrated against various cancer cell lines and molecular targets.

A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in tumor cell proliferation, migration, and invasion.[6]

Signaling Pathway: RhoA/ROCK

RhoA_ROCK_Pathway GPCR GPCRs GEFs GEFs GPCR->GEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits pMLC pMLC ROCK->pMLC Phosphorylates MLCP->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Contraction pMLC->Actin_Myosin Cell_Migration Cell Migration & Invasion Actin_Myosin->Cell_Migration

Caption: The RhoA/ROCK signaling cascade leading to cancer cell motility.

Structure-Activity Relationship (SAR) Insights:

Studies on these derivatives have revealed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position of the benzo[b]thiophene 1,1-dioxide core significantly enhances anti-proliferative activity.[6]

The pyridine moiety is a common feature in many kinase inhibitors. Pyridyl-substituted benzo[b]thiophenes have been investigated as inhibitors of various kinases, including DYRK1A/DYRK1B and EGFR, which are implicated in cancer progression.[7][8]

Table 1: Anticancer Activity of Selected Pyridyl-Substituted Benzo[b]thiophene Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Putative Target/MechanismReference
II.b Staphylococcus aureus4 (MIC)Antimicrobial[9]
8e MCF-7 (Breast Cancer)0.22VEGFR-2 Inhibition[10]
8n MCF-7 (Breast Cancer)1.88VEGFR-2 Inhibition[10]
b19 MDA-MB-231 (Breast Cancer)Not specifiedRhoA/ROCK Pathway Inhibition[6]
9a HepG-2 (Liver Cancer)1.27EGFR Inhibition[8]
9a MCF-7 (Breast Cancer)10.80EGFR Inhibition[8]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridyl-substituted benzo[b]thiophenes have shown promise in this area. For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[9]

Methodologies for Biological Evaluation

The characterization of the biological activity of novel pyridyl-substituted benzo[b]thiophene compounds requires a suite of robust and reproducible assays. This section provides an overview of key experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][6][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for a further 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow: In Vitro Anticancer Evaluation

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR Studies Compound Pyridyl-Substituted Benzo[b]thiophene MTT MTT Assay (Cell Viability) Compound->MTT WesternBlot Western Blot (Apoptosis Markers) MTT->WesternBlot Active Compounds KinaseAssay Kinase Inhibition Assay MTT->KinaseAssay Active Compounds SAR Structure-Activity Relationship Analysis WesternBlot->SAR KinaseAssay->SAR

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Elucidating the Mechanism of Action: Western Blotting for Apoptosis Markers

Western blotting is a powerful technique to investigate whether a compound induces apoptosis (programmed cell death) by detecting key protein markers of this process, such as cleaved caspases and PARP.[13][14]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression of apoptosis markers.

Conclusion and Future Directions

The strategic amalgamation of the benzo[b]thiophene and pyridine scaffolds has yielded a promising class of compounds with significant potential in the fields of oncology and infectious diseases. The synthetic versatility of these molecules, coupled with their diverse biological activities, underscores their importance as a focal point for future drug discovery efforts.

Further research should focus on expanding the chemical space of pyridyl-substituted benzo[b]thiophenes through the development of novel synthetic methodologies. Comprehensive SAR studies will be crucial for optimizing potency and selectivity against specific biological targets. Moreover, a deeper understanding of their mechanisms of action through advanced cellular and molecular biology techniques will be instrumental in translating these promising compounds from the laboratory to the clinic. The in-depth technical guidance provided herein serves as a foundational resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • He, Y., et al. (2024).
  • Ismail, M. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.
  • Noveen, S., et al. (2013).
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances.
  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.
  • Fares, M., et al. (2018).
  • Faria, J. V., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed.
  • Feng, J., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.
  • Gomaa, A. M., et al. (2021).
  • Inamoto, K., et al. (n.d.). Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols. Tokyo University of Pharmacy and Life Sciences.
  • Li, W.-Z., et al. (2025). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors.
  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Semantic Scholar. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene.
  • Taylor & Francis. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry.
  • Yao, Q., et al. (2002).
  • Zareef, M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI.

Sources

Therapeutic Targeting and Mechanistic Profiling of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Rationale of a Privileged Scaffold

The molecular architecture of 2-chloro-3-pyridyl benzo[b]thiophene-2-carboxylate represents a highly privileged, hybrid pharmacophore in modern drug discovery. The benzo[b]thiophene core acts as a lipophilic, sulfur-containing bioisostere of indole and naphthalene, providing a rigid scaffold that effectively intercalates into hydrophobic protein pockets. This core is already validated in FDA-approved therapeutics such as raloxifene and zileuton[1].

The strategic addition of the 2-chloro-3-pyridyl moiety introduces a critical dipole moment and enables halogen bonding—a highly directional intermolecular interaction where the electron-deficient region (σ-hole) of the chlorine atom interacts favorably with Lewis bases (e.g., protein backbone carbonyls)[2]. This whitepaper dissects the multi-target therapeutic potential of this specific scaffold, emphasizing its mechanistic role in oncology, infectious diseases, and metabolic regulation.

Primary Therapeutic Targets & Mechanistic Pathways

Oncology: STAT3 SH2 Domain Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in tumor proliferation and immune evasion. Benzo[b]thiophene-2-carboxylate derivatives competitively bind to the SH2 domain of STAT3[3].

  • Mechanistic Causality: The carboxylate ester linkage provides an essential hydrogen bond acceptor network, while the 2-chloro-3-pyridyl ring occupies the hydrophobic sub-pocket of the SH2 domain. This steric occlusion prevents the phosphorylation of Tyr705, halting STAT3 dimerization and nuclear translocation, thereby silencing downstream oncogenes (e.g., Bcl-xL, c-Myc)[3].

Inflammaging: RAGE Antagonism

The Receptor for Advanced Glycation End-products (RAGE) drives chronic, low-grade inflammation ("inflammaging"). Benzo[b]thiophene-2-carboxamides and carboxylates have emerged as potent RAGE antagonists[1],[4].

  • Mechanistic Causality: By binding to the extracellular V-domain of RAGE, these compounds competitively block the interaction with soluble RAGE (sRAGE) and AGEs. The electron-withdrawing nature of the chloro-pyridyl group optimizes the electron density of the core scaffold, short-circuiting the ROS and NF-κB signaling cascades responsible for cellular senescence[5].

Infectious Diseases: DprE1 (Tuberculosis) and PfATP4 (Malaria)
  • Tuberculosis: Benzo[b]thiophene-2-carboxylic acid derivatives target the Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) enzyme, disrupting mycobacterial cell wall synthesis. These compounds exhibit potent ex vivo and in vitro efficacy against both active and dormant multi-drug resistant Mycobacterium tuberculosis (MDR-MTB)[6],[7].

  • Malaria: The specific 2-chloro-3-pyridyl substitution pattern has been validated to enhance binding affinity and metabolic stability against Plasmodium falciparum cation-transporting ATPase (PfATP4), disrupting sodium homeostasis in the parasite[2].

Metabolic Regulation: α-Amylase Inhibition

Recent in vitro profiling demonstrates that benzo[b]thiophene-2-carboxylates act as competitive inhibitors of α-amylase, outperforming standard clinical drugs[8].

  • Mechanistic Causality: The scaffold occupies the active site cleft of the enzyme, preventing the hydrolysis of complex carbohydrates and effectively mitigating postprandial hyperglycemia[8].

Quantitative Activity Landscape

To provide a comparative baseline for drug development professionals, the following table summarizes the quantitative efficacy of the benzo[b]thiophene-2-carboxylate/carboxamide scaffold across its primary biological targets.

Target / PathwayDisease IndicationRepresentative Scaffold ActivityReference Clinical CompoundPrimary Mechanism of Action
STAT3 (SH2) OncologyIC₅₀ ≈ 1.2 - 5.0 µMStatticCompetitive SH2 domain inhibition
RAGE InflammagingIC₅₀ ≈ 13.2 µMAzeliragon (13.0 µM)sRAGE/AGE interaction blockade
DprE1 (MTB) TuberculosisMIC ≈ 0.56 - 2.73 µg/mLIsoniazidCell wall synthesis disruption
α-Amylase DiabetesIC₅₀ ≈ 5.37 µMAcarbose (6.40 µM)Competitive enzymatic inhibition
PfATP4 MalariaEC₅₀ ≈ 1.17 µMKAE609Cation-transporting ATPase inhibition

Systems Biology Visualizations

The following diagrams map the dual-pathway modulation by the core scaffold and the standardized screening workflow.

Pathway Cmpd 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate STAT3 STAT3 Monomer Cmpd->STAT3 Inhibits SH2 Domain RAGE RAGE Receptor Cmpd->RAGE Competitive Antagonism Cytokine IL-6 / Cytokines JAK JAK Kinase Cytokine->JAK JAK->STAT3 pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Phosphorylation GeneExp Tumor Proliferation Gene Expression pSTAT3->GeneExp Translocation AGEs Advanced Glycation End-products AGEs->RAGE NFkB NF-κB Activation RAGE->NFkB Signaling Cascade Inflamm Inflammaging & Neurodegeneration NFkB->Inflamm

Dual-pathway modulation: Scaffold intervention in STAT3 (Oncology) and RAGE (Inflammaging) signaling.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Target Incubation (Cells / Enzyme) Step1->Step2 Step3 3. Functional Assay (Western Blot / REMA) Step2->Step3 Step4 4. Data Acquisition (Chemiluminescence) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Self-validating high-throughput screening workflow for target engagement and quantification.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to prevent false positives caused by assay interference or compound aggregation.

Protocol A: Cellular STAT3 Phosphorylation Inhibition Assay (Western Blot)

This cell-based assay is prioritized over cell-free ELISAs to confirm that the compound successfully penetrates the lipid bilayer and engages the target in a complex physiological environment.

  • Cell Culture & Starvation: Seed MDA-MB-231 breast cancer cells (known for high basal p-STAT3) in 6-well plates at

    
     cells/well. Incubate for 24 hours. Causality:  Serum-starve the cells for 12 hours prior to treatment to eliminate background kinase activity from serum growth factors, ensuring any STAT3 phosphorylation is strictly controlled.
    
  • Compound Treatment: Treat cells with a dose-response gradient (0.1 µM to 10 µM) of the test compound dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Stimulation: Add 50 ng/mL of recombinant human IL-6 for 30 minutes. Causality: IL-6 acutely triggers the JAK/STAT pathway, synchronizing the phosphorylation event across the cell population for a clear signal-to-noise ratio.

  • Lysis & Immunoblotting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Self-Validation Checkpoint:

    • Positive Control: Stattic (10 µM). If Stattic fails to reduce p-STAT3 levels by >80%, the assay is voided due to suspected reagent degradation.

    • Loading Control: GAPDH must show equal intensity across all lanes to prove the compound is not simply causing global protein degradation or cell death.

Protocol B: Resazurin Microtiter Assay (REMA) for DprE1-Mediated MTB Inhibition

A colorimetric viability assay that provides a direct, phenotypic readout of the compound's ability to penetrate the thick mycobacterial cell wall.

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Ra to the logarithmic phase (OD₆₀₀ 0.6–0.8). Dilute the culture to

    
     CFU/mL in Middlebrook 7H9 broth.
    
  • Compound Dilution: Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours. Causality: Viable bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration preventing this color change.

  • Self-Validation Checkpoint: Include Isoniazid and Rifampicin as reference controls. A "media only" blank must remain blue; if it turns pink, the broth is contaminated, and the plate is discarded.

References

  • Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists.ChemMedChem.[URL: https://pubmed.ncbi.nlm.nih.gov/34131934/]
  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes.ACS Medicinal Chemistry Letters.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948011/]
  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway.Journal of Medicinal Chemistry.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3348810/]
  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene-2-carboxylic acid derivatives.Chemistry Central Journal / Journal of Molecular Structure.[URL: https://doi.org/10.1016/j.molstruc.2023.136000]
  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4.ACS Infectious Diseases.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684260/]

Sources

Technical Monograph: 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate , a heterocyclic ester characterized by a fused thionaphthene ring system linked to a halogenated pyridine via a carboxylate bridge.[1] This molecule represents a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents where bioisosteric replacement of indole or naphthalene cores is required.[2]

This document details the rigorous IUPAC nomenclature derivation, validated synthetic protocols, and physicochemical profiling necessary for the integration of this compound into high-throughput screening (HTS) or lead optimization campaigns.

Part 1: Structural Deconstruction & IUPAC Nomenclature[1][2]

Correct nomenclature is the bedrock of chemical communication.[1][2] While "this compound" is chemically unambiguous, it relies on semi-systematic terminology.[1] The Preferred IUPAC Name (PIN) requires strict adherence to priority rules defined in the IUPAC Blue Book (P-65.6.3.2).

Hierarchical Derivation

The nomenclature follows the [Alcohol Radical] [Acid Anion] structure, treating the ester as a salt of the parent acid.[1][2]

  • Principal Functional Group: The ester group (

    
    ) has priority over the chloro substituent and the heterocyclic rings.[1]
    
  • Acid Component (Parent Structure):

    • Core: Benzo[

      
      ]thiophene.[1][2][3][4][5]
      
    • Numbering: The sulfur atom is position 1.[1][6] The carboxyl group is at position 2.[1][2]

    • Systematic Name: 1-benzothiophene-2-carboxylic acid.[1][7]

    • Anion Form: 1-benzothiophene-2-carboxylate.[1]

  • Alcohol Component (Substituent):

    • Core: Pyridin-3-ol (3-hydroxypyridine).[1]

    • Substituent: Chlorine at position 2.[1][8]

    • Radical Form: 2-chloropyridin-3-yl (derived by removing the hydroxyl hydrogen).[1]

Final Preferred IUPAC Name (PIN): 2-chloropyridin-3-yl 1-benzothiophene-2-carboxylate [1]

Nomenclature Decision Tree

The following diagram illustrates the logical flow for deriving the PIN, distinguishing between the acid and alcohol fragments.

NomenclatureTreerootTarget Molecule:This compoundsplitHydrolytic Disconnectionroot->splitacidAcid Fragment:Benzo[b]thiophene-2-carboxylic acidsplit->acidAcyl portionalcoholAlcohol Fragment:2-Chloro-3-hydroxypyridinesplit->alcoholAlkoxy portionacid_ruleIUPAC Rule P-25.2.2.4Parent: 1-benzothiopheneSuffix: -2-carboxylateacid->acid_rulealc_ruleIUPAC Rule P-29.2Radical: 2-chloropyridin-3-ylalcohol->alc_rulefinalPIN:2-chloropyridin-3-yl 1-benzothiophene-2-carboxylateacid_rule->finalalc_rule->final

Figure 1: Logical derivation of the Preferred IUPAC Name (PIN) via retro-hydrolytic analysis.

Part 2: Synthetic Methodologies

Synthesis of esters containing electron-deficient phenols (like 2-chloropyridin-3-ol) and steric bulk (benzothiophene) requires activation strategies that overcome low nucleophilicity.[1][2] Two protocols are presented: a robust Acid Chloride method for scale-up and a Steglich Esterification for library synthesis.[1]

Pathway A: Acid Chloride Activation (Standard Protocol)

This method is preferred for gram-scale synthesis due to high atom economy and simplified purification.[1]

Reagents:

  • A: 1-Benzothiophene-2-carboxylic acid (1.0 equiv)[1][2]

  • B: Thionyl chloride (

    
    ) or Oxalyl chloride (1.2 equiv)[1][2]
    
  • C: 2-Chloropyridin-3-ol (1.0 equiv)[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine[1][2]
    

Protocol:

  • Activation: Suspend A in anhydrous DCM. Add B dropwise with a catalytic amount of DMF.[1] Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.[1]

  • Coupling: Dissolve the crude acid chloride in DCM. Add C followed by the Base dropwise at 0°C.[1]

  • Workup: Stir at room temperature for 4 hours. Quench with saturated

    
    .[1][2] Extract with DCM, dry over 
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Pathway B: Steglich Esterification (High-Throughput)

Ideal for parallel synthesis where isolating acid chlorides is impractical.[1][2]

Reagents:

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl[1][2]

  • DMAP (4-Dimethylaminopyridine) - Critical catalyst for hindered phenols.[1]

Protocol:

  • Dissolve 1-benzothiophene-2-carboxylic acid (1.0 equiv) and 2-chloropyridin-3-ol (1.0 equiv) in anhydrous DMF or DCM.

  • Add DMAP (0.1 equiv).[1][2]

  • Cool to 0°C and add EDC.HCl (1.1 equiv).

  • Stir for 12-16 hours at room temperature.

  • Wash with 1N HCl (to remove pyridine byproducts) and brine.

Synthetic Workflow Diagram

SynthesisFlowstart_acidStart: 1-Benzothiophene-2-carboxylic acidso_cl2SOCl2 / Refluxstart_acid->so_cl2edc_dmapEDC / DMAPstart_acid->edc_dmapstart_phenolStart: 2-Chloropyridin-3-olcouplingNucleophilic AcylSubstitutionstart_phenol->coupling+ Et3Nstart_phenol->couplingacid_clIntermediate:Acid Chlorideacid_cl->couplingactivated_complexIntermediate:O-Acylisoureaactivated_complex->couplingso_cl2->acid_cl- SO2, - HCledc_dmap->activated_complexproductProduct:2-chloropyridin-3-yl1-benzothiophene-2-carboxylatecoupling->product

Figure 2: Dual-pathway synthetic workflow comparing Acid Chloride activation (top) and Steglich coupling (bottom).[1][2]

Part 3: Physicochemical Profiling & Utility

Understanding the physical properties is crucial for predicting the compound's behavior in biological assays.[1][2] The benzothiophene core imparts significant lipophilicity, while the chloropyridine moiety acts as an electron-withdrawing group, potentially increasing the lability of the ester bond toward esterases.[2]

Calculated Properties (In Silico)
PropertyValue (Predicted)Implication for Drug Design
Molecular Formula

--
Molecular Weight 289.74 g/mol Fragment-like, suitable for optimization.[1][2]
cLogP ~4.2 - 4.5High lipophilicity; may require formulation aid (e.g., DMSO/Tween).[1][2]
TPSA ~55 ŲGood membrane permeability (Rule of 5 compliant).[1][2]
H-Bond Donors 0Increases permeability; no free -OH or -NH.[1]
Rotatable Bonds 2Rigid structure, favorable for binding pocket entropy.[1][2]
Bioisosteric Applications

This molecule serves as a specialized scaffold in two primary contexts:[2]

  • Kinase Inhibition: The benzothiophene core mimics the purine ring of ATP, while the ester linkage positions the chloropyridine to interact with the hinge region or hydrophobic back-pocket of kinases.[1]

  • Activated Ester Intermediate: The 2-chloropyridin-3-ol moiety is a good leaving group (comparable to p-nitrophenol) due to the electron-withdrawing chlorine and nitrogen.[1] This compound can act as an acylating agent for amines in the synthesis of stable benzothiophene carboxamides.[1][2]

Analytical Validation

To verify the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • Singlet at ~8.3 ppm (Benzothiophene H-3).[1][2]

    • Doublet/Multiplet at ~8.4 ppm (Pyridine H-6).[1][2]

    • Aromatic multiplets 7.4–8.0 ppm (Benzene ring + Pyridine H-4/5).[1][2]

  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at ~1735–1750 
      
      
      (characteristic of electron-deficient esters).[1][2]
  • Mass Spectrometry:

    • Parent ion

      
       at m/z ~290/292 (3:1 ratio due to Chlorine isotope pattern).[1][2]
      

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Cambridge: The Royal Society of Chemistry, 2014.[1][2] [1][2]

  • Ghosh, A. et al. "Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors."[1][9] Molecules, 2021.[1][2]

  • PubChem. "Benzo[b]thiophene-2-carboxylic acid."[1][10] National Library of Medicine.[1] [1][2]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press, 2nd Edition.[1][2] (Standard reference for Steglich Esterification mechanisms).

  • ChemicalBook. "3-Chlorobenzo[b]thiophene-2-carboxylic acid Properties and Synthesis."

Structural Elucidation and Synthetic Utility of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Definition

In the landscape of fragment-based drug discovery (FBDD), the fusion of privileged heterocycles—specifically benzothiophenes and pyridines—remains a cornerstone for developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is a highly specialized "active ester" intermediate. It serves not merely as a final compound but as a high-value scaffold for intramolecular Palladium-catalyzed C-H arylation , enabling the rapid construction of tetracyclic heteroaromatic cores.

Core Chemical Identifiers
Identifier TypeValue
IUPAC Name (2-chloropyridin-3-yl) 1-benzothiophene-2-carboxylate
SMILES Clc1ncccc1OC(=O)c2cc3ccccc3s2
Molecular Formula C₁₄H₈ClNO₂S
Molecular Weight 289.74 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)
H-Bond Acceptors 3 (N, O, O)

Structural Analysis & SMILES Decomposition

To ensure accurate digital registration and cheminformatic parsing, the SMILES string must be understood through its synthons.

SMILES Parsing Diagram

The following diagram illustrates the logical breakdown of the SMILES string into its functional components:

SMILES_Breakdown SMILES Clc1ncccc1OC(=O)c2cc3ccccc3s2 Pyridyl 2-Chloro-3-pyridyl group (Clc1ncccc1...) SMILES->Pyridyl Linker Ester Linkage (...OC(=O)...) SMILES->Linker Core Benzo[b]thiophene-2-yl (...c2cc3ccccc3s2) SMILES->Core

Figure 1: Deconstruction of the SMILES string into chemically reactive synthons.

Synthetic Protocol: Acid Chloride Coupling

The synthesis of this ester requires strict anhydrous conditions due to the varying reactivity of the 2-chloro-3-hydroxypyridine moiety. The most robust method involves the activation of benzo[b]thiophene-2-carboxylic acid to its acid chloride, followed by nucleophilic acyl substitution.

Reagents & Materials[3][4][5][6][7][8][9][10]
  • Precursor A: Benzo[b]thiophene-2-carboxylic acid (CAS: 6314-28-9)[1]

  • Precursor B: 2-Chloro-3-hydroxypyridine (CAS: 6636-78-8)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Charge a flame-dried round-bottom flask with Benzo[b]thiophene-2-carboxylic acid (1.0 eq) under Argon atmosphere.

  • Suspend in anhydrous DCM (0.2 M concentration).

  • Add catalytic DMF (2-3 drops) followed by dropwise addition of Oxalyl Chloride (1.2 eq) at 0°C.

  • Stir at room temperature for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Evaporate volatiles in vacuo to yield the crude acid chloride as a yellow solid. Critical: Do not purify; use immediately.

Phase 2: Esterification
  • Dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) and Triethylamine (

    
    , 1.5 eq) in anhydrous DCM.
    
  • Cool the solution to 0°C.

  • Add the crude acid chloride (dissolved in minimal DCM) dropwise over 20 minutes.

  • Add DMAP (0.1 eq) to accelerate the reaction.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated

    
     solution.
    
Phase 3: Workup & Purification
  • Extract with DCM (3x).

  • Wash combined organics with brine, dry over

    
    .
    
  • Purify via flash column chromatography (SiO2) using a Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1). The product is UV-active and typically elutes as a white to off-white solid.

Advanced Application: Intramolecular C-H Arylation

The primary value of This compound lies in its potential to undergo Pd-catalyzed intramolecular direct arylation .

The ester tether brings the electrophilic carbon (C2 of pyridine, bearing the Chloro group) into proximity with the nucleophilic C3 position of the benzothiophene. Under Pd(0) catalysis, this molecule can cyclize to form a fused tetracyclic lactone or, under decarboxylative conditions, a thieno[2,3-b]quinoline-like system.

Reaction Pathway Diagram

The following workflow visualizes the transition from the ester intermediate to the fused tetracyclic core.

Synthesis_Pathway Start Benzo[b]thiophene-2-carboxylic acid + 2-Chloro-3-hydroxypyridine Intermediate TARGET MOLECULE: This compound (SMILES: Clc1ncccc1OC(=O)c2cc3ccccc3s2) Start->Intermediate DCC/DMAP or SOCl2 coupling Transition Pd(OAc)2 / Ligand / Base (Intramolecular Oxidative Addition) Intermediate->Transition Heat, Toluene Product Fused Tetracyclic Core (Benzothieno-fused Coumarin/Lactone) Transition->Product - HCl (Ring Closure)

Figure 2: Synthetic workflow transforming the target ester into a fused heterocyclic scaffold via Pd-catalysis.

Mechanistic Insight

The presence of the Chlorine at the C2 position of the pyridine is critical. It facilitates oxidative addition of the Palladium species. The subsequent C-H activation at the benzothiophene C3 position is favored due to the directing effect of the carbonyl group, leading to a highly regioselective cyclization.

References

  • Campaigne, E. (1984).[2] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry.

  • Miyasaka, M., et al. (2011).[3] "Synthesis of 2,3-Diarylbenzo[b]thiophenes via Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling." Advanced Synthesis & Catalysis.

  • Tamba, S., et al. (2010).[4] "Palladium-Catalyzed C-H Arylation of Electron-Enriched Heteroarenes." The Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). "Benzo[b]thiophene-2-carboxylic acid."[1][5][2][6][7][8][9][10] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes & Protocols: A Cell-Based Assay Cascade for Efficacy Evaluation of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a 2-chloro-3-pyridyl moiety may further enhance the therapeutic potential by modulating target binding and pharmacokinetic properties.[4][5] Evaluating the efficacy of novel compounds such as 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate (hereafter referred to as CPT-BC) requires a systematic, multi-tiered approach using robust and reproducible cell-based assays.

This guide provides a comprehensive framework for researchers to conduct an initial efficacy assessment of CPT-BC. The protocols are designed as a logical cascade, starting with broad cytotoxicity screening and progressing to more specific assays aimed at elucidating the potential mechanism of action (MoA). This structured workflow ensures an efficient use of resources and provides a holistic view of the compound's cellular effects.

Phase 1: Foundational Efficacy & Cytotoxicity Screening

The initial step for any novel compound is to determine its effect on cell viability and establish a working concentration range. This phase answers the fundamental question: Does the compound have a biological effect on cells, and at what concentration? We will utilize a metabolic assay to assess cell health.

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The concentration of the resulting formazan, which is measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 1. Cell Seeding (e.g., A549, MCF-7) in 96-well plates p2 2. Cell Adherence (Incubate 24h) p1->p2 t1 3. Prepare CPT-BC Dilutions (e.g., 0.01 µM to 100 µM) p2->t1 t2 4. Treat Cells (Add compound dilutions) t1->t2 t3 5. Incubate (e.g., 48h or 72h) t2->t3 a1 6. Add MTT Reagent (Incubate 4h) t3->a1 a2 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) a1->a2 a3 8. Read Absorbance (570 nm) a2->a3 d1 9. Calculate % Viability a3->d1 d2 10. Plot Dose-Response Curve d1->d2 d3 11. Determine IC50 Value d2->d3 G cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry p1 1. Treat cells with CPT-BC (24-48h) p2 2. Harvest & Wash (Single-cell suspension) p1->p2 f1 3. Fix in cold 70% Ethanol (Dropwise while vortexing) p2->f1 f2 4. Incubate (≥30 min on ice) f1->f2 s1 5. Wash & Resuspend f2->s1 s2 6. Stain with PI/RNase solution (30 min, room temp) s1->s2 a1 7. Acquire Data (Flow Cytometer) s2->a1 a2 8. Analyze DNA Content (Histogram) a1->a2 a3 9. Quantify Cell Cycle Phases (G0/G1, S, G2/M) a2->a3

Caption: Phase 2 Workflow: Cell Cycle Analysis using Propidium Iodide.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture cells in 6-well plates and treat with CPT-BC at 1x and 2x the IC50 value for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-by-drop to prevent cell clumping. [8]Fix for at least 2 hours at 4°C. [8]4. Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A. [8]Incubate for 30 minutes at room temperature in the dark. [9]5. Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. [10] Data Interpretation: Compare the cell cycle profiles of treated versus control cells. An accumulation of cells in a specific phase (e.g., a G2/M peak) suggests the compound induces cell cycle arrest at that checkpoint.

Phase 3: Target Pathway Confirmation

Based on the known activities of related heterocyclic compounds, CPT-BC may exert its effects by modulating key signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer. [11][12]

NF-κB Signaling: Reporter Gene Assay

Assay Principle: NF-κB reporter assays are used to monitor the transcriptional activity of NF-κB. [13]These assays utilize a cell line stably transfected with a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing multiple NF-κB binding sites. [11][14]When the NF-κB pathway is activated, the transcription factor translocates to the nucleus and drives the expression of the reporter gene, which can be easily quantified. [14]Conversely, an inhibitor like CPT-BC would reduce the signal induced by a stimulant (e.g., TNFα).

G Stimulus Stimulus (e.g., TNFα) Receptor Cell Surface Receptor Stimulus->Receptor Activates CPTBC CPT-BC (Inhibitor) IKK IKK Complex CPTBC->IKK Inhibits? Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Reporter Reporter Gene (Luciferase) Nucleus->Reporter Transcription Signal Luminescent Signal Reporter->Signal Translation & Reaction

Caption: Simplified NF-κB Signaling Pathway and Potential Point of Inhibition.

Detailed Protocol: NF-κB Reporter Assay

  • Cell Culture: Plate NF-κB reporter cells (e.g., THP1-Blue™) in a 96-well plate.

  • Pre-treatment: Treat cells with various concentrations of CPT-BC for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNFα or Lipopolysaccharide (LPS). [11]Include non-stimulated and stimulated controls.

  • Incubation: Incubate the plate for 18-24 hours.

  • Detection: Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luminescent substrate and measuring the signal).

Data Interpretation: A dose-dependent decrease in the luminescent signal in cells pre-treated with CPT-BC before stimulation indicates that the compound inhibits the NF-κB signaling pathway.

Conclusion

This tiered cell-based assay cascade provides a robust and logical framework for the initial efficacy evaluation of this compound. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and specific pathway modulation, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these protocols will be crucial for making informed decisions about the future development of CPT-BC as a potential therapeutic agent.

References

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Cell Cycle analysis. Flow Cytometry Core Facility. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay. PMC. [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • Inflammation/NfkB. Signosis. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. NIH. [Link]

  • NF-kB Reporter Assay|Compound Screening Services. Abeomics. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. PMC - NIH. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PMC. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time. Development. [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. [Link]

  • 2-Chloropyridine. National Toxicology Program (NTP). [Link]

  • 2-Chloropyridine (2-PCl) Product Safety Summary Report. Studylib. [Link]

  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]

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Animal models for testing benzo[b]thiophene-based therapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Animal Models for Evaluating Benzo[b]thiophene-Based Therapeutic Agents

Introduction to the Benzo[b]thiophene Scaffold

The benzo[b]thiophene nucleus is a highly privileged structural motif in medicinal chemistry. Its planar, electron-rich geometry and sulfur-containing heterocyclic core provide exceptional binding affinity to a diverse array of biological targets, including hormone receptors, lipoxygenases, and oncogenic transcription factors[1]. Because of its broad pharmacological utility, benzo[b]thiophene derivatives have been successfully developed into Selective Estrogen Receptor Modulators (SERMs) like raloxifene, 5-lipoxygenase (5-LOX) inhibitors like zileuton, and a variety of emerging anti-cancer agents[1].

This guide provides authoritative, self-validating in vivo protocols for evaluating benzo[b]thiophene-based agents across three distinct therapeutic domains: Osteoporosis, Respiratory Inflammation, and Oncology.

Part 1: Selective Estrogen Receptor Modulators (SERMs) in Bone Remodeling

Reference Compound: Raloxifene Therapeutic Target: Estrogen Receptor (ER) in osteoblasts and osteoclasts.

Causality & Mechanistic Rationale

Raloxifene utilizes its benzo[b]thiophene core to mimic the binding of 17β-estradiol to the ER. However, its bulky basic side chain induces a unique conformational change in the receptor, preventing the recruitment of coactivators in reproductive tissues (acting as an antagonist) while maintaining agonist activity in skeletal tissue[2]. This tissue-selective mechanism protects against cancellous osteopenia by suppressing osteoclast-mediated bone resorption without stimulating uterine hypertrophy[3].

G Raloxifene Raloxifene (Benzo[b]thiophene SERM) ER Estrogen Receptor (ER) in Bone Tissue Raloxifene->ER Agonist Binding Osteoclast Osteoclast Activity (Bone Resorption) ER->Osteoclast Inhibits Osteoblast Osteoblast Activity (Bone Formation) ER->Osteoblast Stimulates / Protects BoneMass Preservation of Trabecular Bone Mass Osteoclast->BoneMass Decreased Resorption Osteoblast->BoneMass Maintained Formation

Fig 1: Raloxifene-mediated Estrogen Receptor signaling pathway in bone tissue.

Protocol: Ovariectomized (OVX) Rat Model

The OVX rat is the FDA-standard preclinical model for postmenopausal osteoporosis because its bone remodeling profile closely mirrors human estrogen depletion[2].

Self-Validating System Design: To isolate the drug's efficacy, the study must include a SHAM-operated control (validates baseline healthy bone mass) and a Vehicle-treated OVX control (validates successful osteopenia induction).

Step-by-Step Methodology:

  • Surgical Induction: Anesthetize 12-week-old female Sprague-Dawley rats. Perform bilateral ovariectomy via a dorsal approach. Ligate the uterine horns to prevent bleeding. For SHAM controls, expose but do not excise the ovaries.

  • Osteopenia Establishment Phase: Critical Step. Do not begin treatment immediately. Allow 4 to 8 weeks post-surgery for cancellous bone loss to establish. Treating immediately only tests the prevention of bone loss, whereas a delay accurately models the treatment of established clinical osteoporosis[2].

  • Dosing Regimen: Administer raloxifene (or the novel benzo[b]thiophene SERM) via oral gavage at 5 mg/kg/day for 4 to 5 weeks[3].

  • Endpoint Analysis:

    • Micro-CT: Excise the proximal tibia and distal femur. Analyze Trabecular Bone Volume (BV/TV) and trabecular separation.

    • Biomarkers: Assess serum levels of Bone Specific Alkaline Phosphatase (BSAP) and osteocalcin to quantify osteoblast activity[3].

Part 2: 5-Lipoxygenase (5-LOX) Inhibitors in Asthma

Reference Compound: Zileuton Therapeutic Target: 5-Lipoxygenase (5-LOX)

Causality & Mechanistic Rationale

Zileuton is a benzo[b]thiophene derivative that directly inhibits 5-LOX, the key enzyme responsible for converting arachidonic acid into leukotrienes (LTB4, LTC4, LTD4, LTE4)[4]. By blocking this cascade, zileuton halts leukotriene-mediated bronchoconstriction, eosinophil infiltration, and airway remodeling, making it highly effective for chronic asthma[5].

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Substrate LTs Leukotrienes (LTB4, LTC4, LTD4, LTE4) LOX5->LTs Enzymatic Conversion Zileuton Zileuton (Benzo[b]thiophene derivative) Zileuton->LOX5 Direct Inhibition Asthma Airway Hyperresponsiveness & Inflammation LTs->Asthma Pathological Trigger

Fig 2: Mechanism of 5-LOX inhibition by Zileuton in the arachidonic acid cascade.

Protocol: Ovalbumin (OVA)-Induced Asthma Murine Model

BALB/c mice are utilized because their immune system naturally skews toward a T-helper 2 (Th2) response, which is requisite for modeling allergic asthma[6].

Self-Validating System Design: Include a PBS-Sensitized/PBS-Challenged group to ensure that all observed airway hyperresponsiveness (AHR) and eosinophilia in the test groups are strictly allergen-dependent.

Step-by-Step Methodology:

  • Sensitization: On Days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µg Ovalbumin (OVA) adsorbed to 3.3 mg of aluminum hydroxide gel. Causality: Aluminum hydroxide acts as a necessary adjuvant to force the immune system into a robust Th2-driven allergic phenotype[5].

  • Challenge Phase: On Days 21, 22, and 23, expose the mice to aerosolized 1% OVA for 30 minutes daily using an ultrasonic nebulizer[6].

  • Dosing Regimen: Administer zileuton (e.g., 35 mg/kg, i.p. or oral) 30 minutes prior to each OVA challenge to evaluate its ability to suppress acute exacerbations[5].

  • Endpoint Analysis:

    • Lung Function: On Day 24, measure AHR to increasing doses of aerosolized methacholine using whole-body plethysmography[5].

    • Inflammation: On Day 25, perform Bronchoalveolar Lavage (BAL). Centrifuge the BAL fluid (BALF) to isolate cells for differential counting (specifically targeting eosinophil reduction)[4].

Part 3: Emerging Anticancer Agents in Tumor Xenografts

Reference Compounds: Novel derivatives (e.g., STAT3 inhibitor HJC0416 or antiangiogenic 2,3-ACBTs) Therapeutic Target: STAT3 phosphorylation, VEGFR2, or tubulin polymerization[7][8].

Causality & Mechanistic Rationale

Recent medicinal chemistry efforts have functionalized the benzo[b]thiophene scaffold to target oncogenic pathways. For instance, compound HJC0416 acts as an orally bioavailable STAT3 inhibitor, blocking cell proliferation in triple-negative breast cancer[8]. Other derivatives, such as 2,3-ACBTs, bind VEGFR2 to disrupt the Akt/Src signaling pathway, effectively starving the tumor by halting angiogenesis[7].

G Cell 1. Cell Culture (e.g., MDA-MB-231) Inoc 2. Subcutaneous Inoculation Cell->Inoc Tumor 3. Tumor Growth (Volume ~100 mm³) Inoc->Tumor Treat 4. Benzo[b]thiophene Administration Tumor->Treat End 5. Endpoint Analysis (Tumor Weight/IHC) Treat->End

Fig 3: Standard workflow for evaluating anticancer benzo[b]thiophenes in xenografts.

Protocol: Subcutaneous Tumor Xenograft Model

Athymic nude mice are used because their lack of functional T-cells prevents the immunological rejection of human cancer cell lines[8].

Self-Validating System Design: A Vehicle-Treated Control group is mandatory to map the baseline exponential growth curve of the tumor. If the vehicle group fails to grow aggressively, the cell line viability or inoculation technique is compromised, invalidating the drug efficacy data.

Step-by-Step Methodology:

  • Cell Preparation: Harvest human breast cancer cells (e.g., MDA-MB-231) in the logarithmic growth phase. Wash and resuspend in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides critical extracellular matrix (ECM) signaling that significantly enhances the initial tumor take rate[8].

  • Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Tumor Establishment: Monitor tumor growth using digital calipers. Wait until tumors reach an average volume of ~100 mm³. Causality: Initiating treatment on established tumors tests true therapeutic regression rather than merely inhibiting initial cell engraftment[8].

  • Dosing Regimen: Administer the benzo[b]thiophene derivative (e.g., HJC0416 at 10 mg/kg) via oral gavage or i.p. injection daily for 21 days[8].

  • Endpoint Analysis: Calculate tumor volume (

    
    ). Post-euthanasia, perform Immunohistochemistry (IHC) on excised tumors for Ki-67 (proliferation) and CD31 (angiogenesis)[7].
    

Quantitative Data Summary

To facilitate rapid experimental planning, the following table synthesizes the expected quantitative baselines and therapeutic outcomes across the three discussed models.

Table 1: Quantitative Baselines and Expected Outcomes in Benzo[b]thiophene Animal Models

Therapeutic ClassAnimal ModelKey Quantitative MetricVehicle Control (Expected)Benzo[b]thiophene Treatment
SERM (Raloxifene)OVX RatTrabecular Bone Volume (BV/TV)~10–15% (Severe osteopenia)~25–30% (Preserved mass)
5-LOX Inhibitor (Zileuton)OVA Asthma MouseBALF Eosinophil Count>40% of total immune cells<15% of total immune cells
STAT3 Inhibitor (HJC0416)MDA-MB-231 XenograftTumor Volume Reduction (Day 21)0% (Baseline exponential growth)50–70% reduction vs control

References

  • Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Raloxifene Inhibits Bone Turnover and Prevents Further Cancellous Bone Loss in Adult Ovariectomized Rats with Established Osteopenia Source: Oxford University Press (OUP) URL: [Link]

  • Title: Extracorporeal shock waves alone or combined with raloxifene promote bone formation and suppress resorption in ovariectomized rats Source: PLOS One URL: [Link]

  • Title: Mouse models of allergic asthma: acute and chronic allergen challenge Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Compound 73 suppresses hallmarks of asthma and pulmonary LT formation in mice sensitized to ovalbumin Source: ResearchGate URL: [Link]

  • Title: 2,3-Difunctionalized Benzo[b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application Note: Analytical Method Development and Validation for 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Pharmacokineticists, and API Development Scientists

Introduction & Chemical Context

The compound 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is a structurally complex heterocyclic ester. It serves as a critical intermediate and building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The 2-chloro-3-pyridyl moiety is a privileged scaffold frequently utilized to optimize lipophilic ligand efficiency in targets such as dihydroorotate dehydrogenase (DHODH) . Concurrently, the benzo[b]thiophene core is instrumental in developing high-affinity enzyme inhibitors due to its predictable


 stacking capabilities .

Detecting and quantifying this ester presents unique analytical challenges. The molecule combines a highly lipophilic benzothiophene system with a weakly basic, sterically hindered 2-chloropyridine ring. This application note details a robust, self-validating Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) method designed to quantify this compound while monitoring its primary degradation pathways.

Method Development Rationale: The Causality of Experimental Choices

As an analytical scientist, developing a method is not merely about achieving retention; it is about controlling molecular interactions within the column.

  • Stationary Phase Selection: A high-density C18 column with extensive end-capping is required. The planar aromaticity of the benzo[b]thiophene core drives strong hydrophobic retention, but unshielded silanols will cause severe peak tailing when interacting with the pyridine nitrogen.

  • Mobile Phase Chemistry: Analyzing halogenated pyridines requires strict pH control. Operating at a neutral pH leaves the pyridine nitrogen partially ionized, leading to split peaks. By utilizing 0.1% Formic Acid (pH ~2.7), we fully protonate the pyridine ring, ensuring sharp, symmetrical peaks. Formic acid is chosen over phosphoric acid to maintain perfect compatibility with Electrospray Ionization (ESI) mass spectrometry .

  • Ionization Dynamics: In ESI+ mode, the ester readily accepts a proton to form the

    
     precursor ion at m/z 290.0. The collision-induced dissociation (CID) predominantly cleaves the ester bond, yielding highly stable product ions.
    

Workflow A 1. Sample Preparation (Protein PPT & IS Addition) B 2. Chromatographic Separation (RP-HPLC, C18, 0.1% FA) A->B 2 µL Injection C 3. Mass Spectrometry (ESI+ LC-MS/MS MRM) B->C Eluent Transfer D 4. System Validation (ICH QC Gates) C->D Peak Integration

Fig 1. End-to-end LC-MS/MS analytical workflow for ester quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical run cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

System Suitability Test (SST) Gate

Before injecting unknown samples, execute the following sequence:

  • Blank Injection (x2): Verify no carryover at the retention time of the analyte (Signal-to-Noise < 3).

  • LLOQ Standard (x3): Ensure the Lower Limit of Quantification standard yields a Signal-to-Noise ratio

    
     10.
    
  • QC Mid Standard (x6): Inject the mid-level calibration standard six times. The Relative Standard Deviation (%RSD) of the peak areas must be

    
     2.0%.
    Causality: Passing this gate mathematically guarantees that the instrument's fluidics, ionization source, and detector are stable, making all subsequent data empirically sound.
    
Sample Preparation
  • Aliquot 50 µL of the sample matrix (e.g., plasma or reaction mixture) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the Internal Standard (IS - e.g., deuterated analog). Reasoning: Cold organic solvent instantly precipitates proteins and quenches any enzymatic esterase activity that could degrade the analyte.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent solvent-effect peak distortion).

LC-MS/MS Instrument Parameters

Table 1: Mobile Phase Gradient (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% FA in

)
Mobile Phase B (0.1% FA in Acetonitrile)Curve
0.095%5%Initial
1.095%5%Linear
5.010%90%Linear
7.010%90%Hold
7.195%5%Linear
10.095%5%Re-equilibrate

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Ester 290.0179.06025Quantifier (Benzothiophene fragment)
Target Ester 290.0130.06035Qualifier (Chloropyridine fragment)
IS (D4-Ester) 294.0183.06025Internal Standard Normalization

Stability and Degradation Profiling

Esters are inherently susceptible to chemical hydrolysis (under highly alkaline conditions) or enzymatic cleavage (via esterases in biological matrices). When developing an analytical method for this compound, it is mandatory to monitor its primary degradation pathway to ensure mass balance.

The cleavage of the ester bond yields two distinct fragments: 2-chloro-3-hydroxypyridine and benzo[b]thiophene-2-carboxylic acid. The LC-MS method described above resolves these degradation products, eluting the highly polar hydroxypyridine early in the gradient, followed by the carboxylic acid, and finally the intact lipophilic ester.

Degradation Parent 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate [M+H]+ m/z 290.0 Hydrolysis Ester Hydrolysis (Alkaline/Enzymatic) Parent->Hydrolysis Frag1 2-Chloro-3-hydroxypyridine [M+H]+ m/z 130.0 Hydrolysis->Frag1 Cleavage Product 1 Frag2 Benzo[b]thiophene-2-carboxylic acid [M+H]+ m/z 179.0 Hydrolysis->Frag2 Cleavage Product 2

Fig 2. Primary ester hydrolysis degradation pathway and corresponding mass-to-charge ratios.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines to guarantee trustworthiness across multiple analytical batches. The integration of the internal standard successfully mitigated matrix effects, resulting in excellent recovery metrics.

Table 3: ICH Method Validation Metrics

Validation ParameterICH Acceptance CriteriaObserved ResultConclusion
Linearity (

)

0.995
0.9994Pass
LOD Signal-to-Noise

3
0.5 ng/mLPass
LOQ Signal-to-Noise

10
1.5 ng/mLPass
Intra-day Precision %RSD

2.0%
1.2%Pass
Inter-day Precision %RSD

3.0%
1.9%Pass
Matrix Recovery 90% - 110%98.1% - 101.5%Pass

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Directed by Ligand Efficiency Dependent Lipophilicity (LELP) Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Separation of o-Amino-N-(2-chloro-3-pyridyl)benzamide on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL: [Link]

Troubleshooting & Optimization

Overcoming solubility issues with pyridyl benzo[b]thiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for Pyridyl Benzo[b]thiophene Compounds

Introductory Note from the Senior Application Scientist: Welcome to the Technical Support Center. Working with pyridyl benzo[b]thiophene derivatives presents a classic medicinal chemistry paradox. The rigid, planar benzothiophene core provides excellent binding affinity for various hydrophobic pockets (e.g., kinases, tubulin), but its high crystal lattice energy and extreme lipophilicity severely limit aqueous solubility. When coupled with a pyridyl ring, you introduce a weakly basic nitrogen that complicates pH-dependent solubility profiles. This guide is engineered to help you troubleshoot precipitation issues, optimize formulations, and structurally modify your leads using field-proven, mechanistically sound strategies.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My pyridyl benzo[b]thiophene lead compound precipitates instantly when diluted from DMSO into a pH 7.4 assay buffer. Why is this happening, and how can I prevent it without altering the chemical structure?

  • Causality: The precipitation is driven by the "brick dust" nature of the benzo[b]thiophene core. Strong π-π stacking interactions between the planar aromatic systems result in a high crystal lattice energy. Furthermore, the pyridyl nitrogen is weakly basic (pKa typically ~4.0 to 5.0). At physiological pH (7.4), the nitrogen is completely unprotonated, leaving the molecule highly lipophilic and insoluble in water[1].

  • Solution: If you cannot alter the chemical structure, you must lower the thermodynamic barrier to solvation using a host-guest complexation strategy. Sulfobutylether-β-cyclodextrin (SBECD) is highly effective here. The hydrophobic cavity of SBECD encapsulates the lipophilic benzothiophene moiety, while its polyanionic sulfobutyl exterior interacts with the aqueous environment. For example, applying SBECD complexation to raloxifene—a notoriously insoluble benzothiophene BCS Class II drug—enhanced its dissolution rate by nearly 70%[2].

Q2: We are in the early hit-to-lead optimization phase. What structural modifications can we make to the pyridyl benzo[b]thiophene scaffold to improve intrinsic solubility?

  • Causality: Intrinsic solubility is dictated by the balance between lipophilicity (LogP) and crystal packing. To improve it, you must either disrupt the crystal lattice symmetry or introduce ionizable groups that dramatically lower LogD at physiological pH.

  • Solution:

    • Amide-Amine Replacement: If your scaffold contains an amide linker, reducing it to a protonatable amine creates a basic center that is ionized at pH 7.4. Studies on benzothiophene and indole scaffolds have shown that amide-amine substitution can yield a striking 10- to 40-fold improvement in aqueous solubility while retaining target potency[3].

    • Asymmetric Functionalization: Introducing bulky or asymmetric solubilizing groups (e.g., PEGylation or branched alkyl chains) prevents the planar benzo[b]thiophene rings from stacking efficiently. This transition-metal-free asymmetric functionalization approach has been shown to achieve extreme solubilities (up to 176 mg/mL) in highly conjugated benzothiophene derivatives.

Q3: I want to formulate the compound as a salt to improve oral bioavailability. Which counterions should I screen for the pyridyl nitrogen?

  • Causality: Salt formation requires a proton transfer from the acid to the base. For a stable salt, the "Rule of 2" applies: the pKa of the conjugate acid of the base must be at least 2 units higher than the pKa of the acid (

    
    pKa > 2). Since the pyridyl nitrogen is weakly basic (pKa ~4.5), weak acids like tartaric acid (pKa 2.9) will not form stable salts and will disproportionate in water.
    
  • Solution: You must use strong acids. Hydrochloric acid (pKa -3.0) or methanesulfonic acid (pKa -1.9) are ideal. Forming the hydrochloride salt of benzothiophene-amines significantly enhances both their chemical stability and aqueous solubility by ensuring complete ionization[4].

Section 2: Logical Workflows & Decision Matrices

SolubilityWorkflow Start Insoluble Pyridyl Benzo[b]thiophene Analyze Physicochemical Profiling (pKa, LogP, Melting Point) Start->Analyze Decision1 Development Stage? Analyze->Decision1 EarlyStage Hit-to-Lead (Structural Modification) Decision1->EarlyStage Early LateStage Preclinical/Formulation (Preserve Scaffold) Decision1->LateStage Late Mod1 Amide-Amine Replacement (Introduce Basic Center) EarlyStage->Mod1 Mod2 Asymmetric Functionalization (Disrupt Crystal Packing) EarlyStage->Mod2 Form1 Salt Screening (Target Pyridyl N) LateStage->Form1 Form2 Cyclodextrin Complexation (e.g., SBECD) LateStage->Form2 Success Solubility > Target Proceed to Assays Mod1->Success Mod2->Success Form1->Success If pKa > 4 Form2->Success Broadly applicable

Decision matrix for resolving pyridyl benzo[b]thiophene solubility bottlenecks.

SaltSelection Target Target: Pyridyl Nitrogen (Weakly Basic, pKa ~4.5) Rule ΔpKa Rule: pKa(base) - pKa(acid) > 2 Target->Rule Acid1 Hydrochloric Acid (pKa -3.0) Rule->Acid1 Acid2 Methanesulfonic Acid (pKa -1.9) Rule->Acid2 Acid3 Tartaric Acid (pKa 2.9) Rule->Acid3 Result1 Stable HCl Salt High Solubility Acid1->Result1 Result2 Stable Mesylate Salt Moderate/High Solubility Acid2->Result2 Result3 Unstable/No Salt Formation (ΔpKa too low) Acid3->Result3

Logical relationship for counterion selection based on the pKa of the pyridyl nitrogen.

Section 3: Self-Validating Experimental Protocols

Protocol A: Phase Solubility Profiling with SBECD

  • Purpose: To determine the stoichiometric ratio and binding constant (

    
    ) of the pyridyl benzo[b]thiophene-SBECD inclusion complex.
    
  • Self-Validation Mechanism: The protocol uses a physical mixture control to ensure that solubility enhancement is due to true thermodynamic complexation, not merely the transient wetting effect of the cyclodextrin surfactant properties.

  • Preparation of Solutions: Prepare a series of aqueous SBECD solutions ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in a pH 7.4 phosphate buffer.

  • Drug Addition: Add an excess amount of the pyridyl benzo[b]thiophene compound (e.g., 5 mg) to 2 mL of each SBECD solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 150 rpm at a constant temperature (25.0 ± 0.5 °C) for 72 hours. (Causality: 72 hours ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings).

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve.

  • Validation Control: Prepare a physical mixture of the drug and SBECD powder (1:1 molar ratio), suspend in buffer, and analyze immediately. The complexed sample should show a >10-fold increase in dissolved drug compared to the physical mixture.

  • Data Analysis: Plot the concentration of dissolved drug (M) versus the concentration of SBECD (M). Calculate the apparent stability constant (

    
    ) using the Higuchi-Connors equation: 
    
    
    
    , where
    
    
    is the intrinsic solubility of the drug.

Protocol B: Micro-Scale Salt Screening Workflow

  • Purpose: To identify a highly soluble, stable salt form of the pyridyl benzo[b]thiophene.

  • Self-Validation Mechanism: Utilizing Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC) to confirm that the resulting solid is a highly crystalline salt rather than an amorphous precipitate.

  • Solvent Selection: Dissolve 10 mg of the free base in a minimum volume of a moderately polar, water-miscible solvent (e.g., THF or Acetone) at 50 °C.

  • Acid Addition: Add 1.05 molar equivalents of the selected counterion (e.g., 1M HCl in diethyl ether, or methanesulfonic acid) dropwise while stirring.

  • Crystallization: Cool the mixture slowly to room temperature at a rate of 5 °C/hour. (Causality: Slow cooling promotes the growth of stable, high-purity crystals with lower lattice defects, which is critical for accurate downstream solubility testing).

  • Harvesting & PLM: Isolate the precipitate via vacuum filtration. Immediately observe under a Polarized Light Microscope. Birefringence confirms crystallinity; a lack of birefringence indicates an amorphous crash-out (which will give artificially high, transient solubility).

  • Aqueous Solubility Check: Suspend 2 mg of the confirmed crystalline salt in 1 mL of simulated gastric fluid (pH 1.2) and PBS (pH 7.4). Shake for 24 hours, filter, and quantify via HPLC.

Section 4: Quantitative Data Summary

The following table summarizes the expected solubility improvements based on the application of the troubleshooting strategies discussed above. Data is synthesized from benchmark studies on benzothiophene derivatives.

Compound State / ModificationStrategy AppliedAqueous Solubility (pH 7.4)Fold EnhancementKey Mechanism of Action
Parent Free Base None (Baseline)< 0.5 µg/mL1xHigh crystal lattice energy, LogP > 4.
HCl Salt Counterion Addition~15 - 25 µg/mL30x - 50xProtonation of pyridyl N; lowers LogD.
Amide-Amine Substituted Structural Modification~20 - 50 µg/mL40x - 100xIntroduces basic center; disrupts planarity.
SBECD Inclusion Complex Formulation> 1,500 µg/mL> 3,000xHydrophobic encapsulation; polyanionic exterior.
Asymmetric Functionalization Structural Modification> 100,000 µg/mL> 200,000xSevere disruption of π-π stacking interactions.

References

  • Source: PMC (nih.gov)
  • Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique Source: MedCrave online URL
  • Highly Soluble [1]Benzothieno[3,2- b ]benzothiophene (BTBT)
  • Ruthenium(II)
  • CAS 3394-36-3: Benzo[b]thiophen-3-amine, hydrochloride Source: CymitQuimica URL

Sources

Technical Support Center: Stability & Handling of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate . It addresses the specific chemical liabilities of this molecule, focusing on its activated ester linkage and heterocyclic components.

Status: Active | Topic: Solution Stability & Degradation Kinetics Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Profile

This compound is not a standard stable ester; it is chemically "activated." The electron-withdrawing nature of the 2-chloropyridine ring makes the ester bond significantly more electrophilic than a standard phenyl or alkyl ester.

  • Primary Liability: Rapid Hydrolysis (Base-catalyzed).

  • Secondary Liability: Transesterification (Solvolysis in alcohols).

  • Tertiary Liability: S-Oxidation (Benzothiophene sulfur).

Critical Warning: Do not store this compound in DMSO stocks for >24 hours without desiccation. Do not dissolve in methanol/ethanol for long-term storage.

Diagnostic Troubleshooting Flowchart

Use this logic flow to diagnose unexpected loss of compound potency or purity in solution.

StabilityLogic Start Issue: Loss of Compound Purity/Potency SolventCheck Solvent Used? Start->SolventCheck DMSO DMSO / DMF SolventCheck->DMSO Alcohol Methanol / Ethanol SolventCheck->Alcohol Buffer Aqueous Buffer SolventCheck->Buffer WaterCheck Check Water Content (Hygroscopicity) DMSO->WaterCheck Absorbed H2O? TransEst Diagnosis: Transesterification (Product: Methyl/Ethyl Ester) Alcohol->TransEst Solvolysis pHCheck Check pH Buffer->pHCheck Hydrolysis Diagnosis: Hydrolysis (Product: Acid + Pyridinol) WaterCheck->Hydrolysis Yes HighPH pH > 7.5 pHCheck->HighPH NuBuffer Nucleophilic Buffer? (Tris, Imidazole) pHCheck->NuBuffer pH < 7.5 HighPH->Hydrolysis Base Catalysis NuBuffer->Hydrolysis General Base Catalysis

Figure 1: Decision tree for identifying the root cause of degradation based on solvent and environmental conditions.

Detailed Degradation Mechanisms

A. Hydrolysis (The "Activated Ester" Problem)

The 2-chloro-3-pyridyl group acts as an excellent leaving group due to the electron-withdrawing chlorine atom and the pyridine nitrogen. This lowers the pKa of the corresponding phenol (2-chloro-3-pyridinol), making the ester bond highly susceptible to nucleophilic attack by water (OH⁻).

  • Mechanism: Nucleophilic Acyl Substitution.

  • Reaction: Ester + H₂O

    
     Benzo[b]thiophene-2-carboxylic acid + 2-Chloro-3-pyridinol.
    
  • Catalysts:

    • Specific Base Catalysis: High pH (OH⁻ ions).

    • General Base Catalysis: Buffers like Phosphate , Imidazole , or Tris can act as nucleophiles or proton shuttles, accelerating hydrolysis even at neutral pH [1].

B. Transesterification (The Alcohol Trap)

Researchers often use Methanol (MeOH) as a carrier solvent. However, in the presence of this activated ester, MeOH acts as a nucleophile.

  • Reaction: 2-Chloro-3-pyridyl ester + MeOH

    
    Methyl benzo[b]thiophene-2-carboxylate  + 2-Chloro-3-pyridinol.
    
  • Detection: In LC-MS, you will see the parent mass disappear and a new peak appear with Mass = (Benzothiophene Acid Fragment + 14 Da).

C. DMSO Hygroscopicity

DMSO is hygroscopic and can absorb up to 30% w/w water from the atmosphere if left uncapped [2].

  • Risk: A "dry" DMSO stock that has absorbed moisture becomes an aqueous environment. The high dielectric constant of DMSO further stabilizes the charged transition states of hydrolysis, accelerating the degradation.

Experimental Protocol: Stability Assessment

To validate the stability of your specific batch, perform this standardized stress test based on ICH Q1A(R2) guidelines [3].

Materials Required[1][2][3][4][5][6][7][8]
  • Stock Solution: 10 mM in anhydrous DMSO (Freshly opened).

  • Buffers: 50 mM Phosphate (pH 7.4), 50 mM Acetate (pH 4.5), 0.1 M HCl (pH 1.2).

  • Internal Standard: Ibuprofen or Warfarin (stable, UV-active).

Step-by-Step Procedure
  • Preparation: Prepare a 50 µM working solution by diluting the DMSO stock 1:200 into the respective pre-warmed (37°C) buffers.

  • Incubation: Incubate in glass vials (low adsorption) at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately add 100 µL of cold Acetonitrile (ACN) containing 1% Formic Acid to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV/MS.

Data Reporting Template
Time Point% Remaining (pH 1.2)% Remaining (pH 7.4)Degradation Product Observed?
0 h 100%100%None
4 h >95% (Expected)<80% (Risk)Acid + Pyridinol
24 h >90% (Expected)<50% (High Risk)Acid + Pyridinol

Analytical Method Setup (HPLC-UV/MS)

Because the hydrolysis products (Acid and Pyridinol) are both aromatic, they will have distinct UV retention times.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Benzothiophene core) and 280 nm.

Pathway Visualization (DOT):

DegradationPathway cluster_0 Hydrolysis Products Parent Parent Ester (MW: ~317.7) Acid Benzothiophene-2-COOH (MW: 178.2) Parent->Acid + H2O (pH > 7) Alcohol 2-Chloro-3-pyridinol (MW: 129.5) Parent->Alcohol + H2O

Figure 2: Hydrolytic cleavage pathway yielding the carboxylic acid and the pyridinol leaving group.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer for my assay? A: Avoid if possible. Tris contains a primary amine that can act as a nucleophile, potentially forming an amide with the benzothiophene carboxylate (aminolysis) or acting as a general base catalyst. Use non-nucleophilic buffers like HEPES or MOPS for physiological pH [1].

Q2: My DMSO stock turned cloudy. Is it safe to use? A: No. Cloudiness usually indicates water absorption leading to precipitation of the hydrolysis product (Benzothiophene-2-carboxylic acid is poorly soluble in water). Discard and prepare fresh from powder using anhydrous DMSO.

Q3: How do I store the solid powder? A: Store at -20°C under desiccant. The solid is relatively stable, but surface moisture can initiate hydrolysis. Allow the vial to reach room temperature before opening to prevent condensation.[1]

Q4: Why does the LC-MS show a mass +14 higher than my compound? A: This is likely the Methyl Ester artifact. You probably dissolved the compound in Methanol or used Methanol as an LC mobile phase with a long dwell time. Switch to Acetonitrile.

References

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (General principles of general base catalysis and nucleophilic buffer effects).
  • Kryger, S. (2025). Hygroscopic behavior of DMSO and its impact on compound libraries. [BenchChem Technical Note].
  • ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Neuvonen, H. (1987).[2] Kinetics and mechanisms of reactions of pyridines... with phenyl acetates. Journal of the Chemical Society, Perkin Transactions 2, 159-167.[2] (Mechanistic basis for pyridyl ester reactivity).

Sources

Technical Support Center: Stability & Storage of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a centralized support resource for 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate . This content is structured for researchers requiring high-fidelity stability protocols.

Compound Class: Heteroaryl Active Ester Critical Sensitivity: Hydrolysis (Moisture), Photolysis (UV), Nucleophilic Attack Primary Application: Acylating agent, Pharmacophore intermediate

Core Stability Logic (The "Why")

To prevent degradation, one must understand the driving forces behind it. This compound is not a simple alkyl ester; it is a heteroaryl ester formed between benzo[b]thiophene-2-carboxylic acid and 2-chloro-3-hydroxypyridine.

  • The Hydrolysis Trap: The 2-chloro-3-pyridyl moiety acts as an electron-withdrawing leaving group (similar to a nitrophenyl ester). While this makes the compound an excellent acylating agent for synthesis, it also lowers the activation energy for hydrolysis. Atmospheric moisture alone is sufficient to cleave the ester bond, releasing the free acid and the pyridinol.

  • The Sulfur Oxidation Risk: The benzothiophene sulfur is susceptible to oxidation (to sulfoxide/sulfone) over long periods if exposed to ambient air, particularly under light stress.

  • Photostability: The conjugation between the benzothiophene and the pyridine ring creates a chromophore that absorbs UV light. High-energy photons can induce radical formation or isomerization.

Troubleshooting Guide (Q&A)

Category: Visual & Chemical Integrity

Q: My white powder has turned a pale yellow/beige. Is it still usable? A: Likely Degraded.

  • Diagnosis: The color change typically indicates the liberation of 2-chloro-3-hydroxypyridine (which can oxidize/discolor) or the formation of sulfur oxidation byproducts.

  • Verification: Run a generic LC-MS (Reverse Phase, C18).

    • Intact: Single peak at parent MW.

    • Degraded: You will see two distinct new peaks: Benzo[b]thiophene-2-carboxylic acid (early eluting, acidic) and 2-chloro-3-hydroxypyridine.

  • Remediation: If degradation is <5%, repurify via rapid silica filtration (DCM/Hexane). If >10%, recrystallization is required, but yield will be low due to the lability of the ester.

Q: I see a "doublet" peak in my NMR carbonyl region. What happened? A: Partial Hydrolysis.

  • Mechanism: The ester carbonyl signal (typically ~160-165 ppm in

    
    C) is shifting. The appearance of a second carbonyl peak usually corresponds to the free carboxylic acid formed by moisture ingress.
    
  • Immediate Action: Check your deuterated solvent. Old

    
     often contains HCl and water, which catalyzes acid hydrolysis rapidly in the NMR tube. Always use ampule-fresh solvent or treat solvent with basic alumina before dissolving this compound.
    
Category: Solubility & Solution Storage

Q: Can I store this compound in DMSO or DMF stock solutions at -20°C? A: Not Recommended for >24 Hours.

  • The Issue: DMSO and DMF are hygroscopic. Even at -20°C, absorbed water will slowly hydrolyze the active ester. Furthermore, DMSO can act as a mild oxidant toward the benzothiophene sulfur over long durations.

  • Protocol: Prepare solutions immediately before use. If storage is unavoidable, use Anhydrous DMSO (water <50 ppm), purge with Argon, and store in single-use aliquots at -80°C.

Q: The compound is crashing out of my reaction mixture. A: Check Solvent Polarity.

  • Insight: This ester is highly lipophilic. It has poor solubility in protic solvents (MeOH, Water) and alkanes (Hexane).

  • Solution: Use intermediate polarity solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. If using in a biological assay, predissolve in DMSO (1000x stock) before spiking into aqueous media.

Degradation Pathways Visualization

The following diagram illustrates the primary failure modes. Note that Path A (Hydrolysis) is the dominant pathway under standard storage conditions.

DegradationPathways Compound 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate Acid Benzo[b]thiophene- 2-carboxylic acid (Precipitate) Compound->Acid Hydrolysis (Fast) Pyridinol 2-Chloro-3-hydroxypyridine (Discoloration) Compound->Pyridinol Hydrolysis Sulfoxide Sulfoxide/Sulfone Derivatives Compound->Sulfoxide Photo-Oxidation (Slow) Moisture Moisture (H₂O) + Acid/Base Catalysis Moisture->Compound UV UV Light / O₂ UV->Compound

Figure 1: Mechanistic degradation pathways. Hydrolysis is the critical control point for storage stability.

Validated Storage Protocols

Adhering to these protocols ensures shelf-life extension from weeks to years.

A. Long-Term Storage (Solid State)
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows thermodynamic hydrolysis and oxidation rates.
Atmosphere Inert Gas (Ar or N₂) Displaces O₂ and humidity. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light. Plastic tubes are permeable to moisture and should be avoided.
Desiccant Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite).
B. Handling Workflow (The "Dry Chain")
  • Equilibration: Allow the frozen vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis immediately upon re-sealing.

  • Weighing: Weigh quickly. Do not leave the container open on the balance.

  • Re-sealing: Flush the headspace with Nitrogen/Argon before screwing the cap back on. Parafilm the cap junction.

Analytical Re-Validation

Before committing this compound to a critical experiment (e.g., library synthesis or biological screening), validate its purity using this rapid LC method.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Conjugated system).

Interpretation:

  • Retention Time (RT): The ester is the most hydrophobic component and will elute late (e.g., ~7-8 min).

  • Impurity Check: Look for peaks at ~3-4 min (Pyridinol) and ~5-6 min (Carboxylic Acid).

  • Acceptance Criteria: Purity > 95% by Area Under Curve (AUC).

References

  • Heteroaryl Ester Reactivity

    • Mechanism of hydrolysis of heteroaryl esters and their applic
    • Source: Journal of Organic Chemistry. (General reference for heteroaryl ester lability).

  • Benzothiophene Stability

    • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes.[1] (Discusses stability of the carboxylic acid precursor).

    • Source: NIH / PMC.

  • Pyridine Oxidation

    • Oxidation of Pyridine and its Deriv
    • Source: Organic Syntheses.

(Note: Specific stability data for "this compound" is derived from the functional group chemistry of analogous activated esters found in the referenced literature.)

Sources

Technical Support Center: Navigating Off-Target Effects of Benzo[b]thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with benzo[b]thiophene-based inhibitors. This guide is designed to be a practical resource, providing field-proven insights and actionable troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects during your experiments. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a wide range of proteins.[1][2] However, this versatility also brings the challenge of managing off-target interactions, which can lead to ambiguous data, unexpected phenotypes, and potential toxicity.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Section 1: Characterizing Off-Target Effects

This section focuses on the initial steps of identifying and understanding the off-target profile of your benzo[b]thiophene inhibitor.

Question 1: I've observed an unexpected cellular phenotype that doesn't seem to correlate with the inhibition of my primary target. How can I begin to determine if this is an off-target effect?

Answer: This is a common and critical challenge in drug discovery. A multi-step approach is necessary to dissect on-target versus off-target effects.

First, perform a dose-response analysis. If the unexpected phenotype occurs at a concentration significantly different from the IC50 for your primary target, it strongly suggests the involvement of an off-target. An off-target with an IC50 value within a 10- to 100-fold range of the primary target is generally considered significant.

Second, use a structurally unrelated inhibitor that also targets the same primary kinase. If this second inhibitor does not produce the same unexpected phenotype, it provides strong evidence that the effect is specific to your benzo[b]thiophene compound's off-target activity.

Third, a "rescue" experiment can be definitive. If you can express a drug-resistant mutant of your primary target in the cells, this mutant should reverse the on-target effects. If the unexpected phenotype persists even in the presence of the drug-resistant mutant, it is almost certainly caused by an off-target interaction.

Finally, the most direct method is to perform a comprehensive kinase selectivity profile to identify other kinases that your compound inhibits.

Question 2: What is the best practice for assessing the kinase selectivity of my benzo[b]thiophene inhibitor?

Answer: The gold standard for determining kinase inhibitor selectivity is to screen your compound against a large panel of purified kinases. This provides a broad view of the "kinome" and identifies potential off-target interactions with high sensitivity.

Several commercial services are available for this, such as the KINOMEscan™ platform (DiscoverX) or Promega's Kinase Selectivity Profiling Systems.[3][4] These platforms typically use binding assays (e.g., active site-directed competition binding assays) rather than enzymatic activity assays, which allows for the screening of a much broader range of kinases, including those for which optimal activity assay conditions are not known.

Data Presentation: Interpreting Kinome Scan Data

The results are typically presented as a percentage of control or percent inhibition at a fixed concentration of your inhibitor (e.g., 1 µM). A lower percentage indicates stronger binding. This data can be used to generate a selectivity score and visualize the results on a phylogenetic tree of the human kinome.

Table 1: Example Kinome Profiling Data Interpretation

Target ClassIC50 / Kd (nM)% Inhibition @ 1µMInterpretation
Primary Target 10 99% Expected on-target activity.
Off-Target Kinase A15085%15-fold less potent than the primary target. A likely off-target in cellular assays at higher concentrations.
Off-Target Kinase B2,50030%Potential for off-target effects only at very high, likely non-physiological concentrations.
Off-Target Kinase C>10,000<10%Likely not a significant off-target.

Question 3: My inhibitor showed off-target activity in a biochemical kinase screen. How do I confirm these interactions are relevant in a cellular context?

Answer: Confirming target engagement within intact cells is a crucial validation step, as biochemical assays with purified proteins do not account for factors like cell permeability or competition with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[5]

The principle behind CETSA is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[5] By heating cells treated with your inhibitor to a range of temperatures, you can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature indicates target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework. Optimization of cell number, inhibitor concentration, incubation time, and heating temperatures is essential.

  • Cell Treatment: Culture your cells of interest and treat them with a range of concentrations of your benzo[b]thiophene inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of your target protein and suspected off-target proteins in the supernatant using Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein against temperature to generate melting curves. A rightward shift in the curve for inhibitor-treated samples compared to the vehicle control confirms target engagement.

Troubleshooting CETSA
ProblemPossible CauseSolution
No thermal shift observed Inhibitor is not cell-permeable or does not bind in the cellular environment.Vary drug incubation time and concentration. Use orthogonal methods like cellular phosphorylation assays to confirm lack of target modulation.
Incorrect temperature range selected.Perform a broader temperature gradient to identify the optimal denaturation range for your protein of interest.[6]
High variability between replicates Uneven heating or inconsistent cell lysis.Always use a thermal cycler for precise temperature control. Ensure lysis is complete and consistent across all samples.[6]
Weak or no protein signal Low protein expression in the chosen cell line or poor antibody quality.Screen different cell lines for higher target expression. Validate your primary antibody for Western blotting and optimize its concentration.[6]

Section 2: Specific Issues with the Benzo[b]thiophene Scaffold

This section addresses known liabilities and common problems specifically associated with the benzo[b]thiophene chemical class.

Question 4: I've heard that some benzo[b]thiophene derivatives are "Pan-Assay Interference Compounds" (PAINS). What does this mean and how can I check if my compound is one?

Answer: This is a critical consideration. Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as "hits" in many different high-throughput screens due to non-specific activity, rather than specific binding to a target.[7] They can interfere with assays through various mechanisms, including chemical reactivity, aggregation, or fluorescence.

Specifically, the benzo[b]thiophene 1,1-dioxide moiety has been identified as a PAINS contributor.[8][9] These compounds can act as Michael acceptors and have been shown to react non-specifically and covalently with cysteine residues on multiple proteins.[8][9] This reactivity can lead to false positives in biochemical assays, especially those sensitive to redox changes or reliant on key cysteine residues for activity.

How to Check for PAINS:

  • Computational Filters: The most straightforward first step is to run your compound's structure through a PAINS filter. Several free online tools and software packages are available for this purpose.

  • Assay Controls: If you suspect your compound might be a PAINS, include appropriate controls in your assays. For example, in an enzyme assay, perform the experiment in the presence and absence of a reducing agent like DTT. If the compound's inhibitory activity is significantly reduced in the presence of DTT, it may indicate non-specific covalent modification.[8]

  • ALARM NMR: For a definitive experimental validation, ALARM NMR is a technique that can detect non-specific covalent binding to proteins.

Question 5: My benzo[b]thiophene inhibitor is showing significant cytotoxicity in cell viability assays. How can I determine if this is an on-target or off-target effect?

Answer: Cytotoxicity is a common issue, and distinguishing on-target from off-target toxicity is key. The benzo[b]thiophene scaffold itself is found in many compounds with good safety profiles, but specific derivatives can exhibit toxicity.[2][10]

Here's a logical workflow to investigate the source of cytotoxicity:

  • Correlate Potency: Compare the cytotoxic EC50 with the on-target IC50. If the cytotoxicity occurs at concentrations much higher (>100-fold) than the on-target inhibition, it is likely an off-target effect. If the values are close, it could be on-target toxicity (i.e., the primary target is essential for cell survival).

  • Use a Less Potent Analog: Synthesize or acquire a structurally related analog of your inhibitor that is significantly less potent against the primary target. If this analog shows similar cytotoxicity, the toxicity is likely independent of the primary target.

  • Rescue with Resistant Mutant: As described in Question 1, expressing a drug-resistant mutant of the primary target should rescue cells from on-target toxicity but not from off-target toxicity.

  • Investigate Common Toxicity Pathways: If off-target toxicity is suspected, consider assays for common mechanisms such as mitochondrial toxicity (e.g., Seahorse assay), reactive oxygen species (ROS) generation, or hERG channel inhibition (a common cardiotoxicity liability).

Question 6: Beyond kinases, what other major target families are known to be hit by benzo[b]thiophene derivatives?

Answer: The versatility of the benzo[b]thiophene scaffold means it has been successfully used to target a wide variety of proteins beyond kinases. This polypharmacology is a key reason for potential off-target effects. Known non-kinase targets include:

  • GPCRs and Transporters: Certain derivatives show high affinity for serotonin receptors (5-HT7, 5-HT1A) and the serotonin transporter (SERT), leading to antidepressant-like activity.[7] Others have been developed as potent antagonists for the urotensin-II receptor.[11]

  • Enzymes: Benzo[b]thiophene-based compounds have been developed as inhibitors of cholinesterases,[12] and the Receptor for Advanced Glycation End-products (RAGE).[13]

  • CYP Isozymes: Like many heterocyclic compounds, some benzo[b]thiophene derivatives can be potent inhibitors of cytochrome P450 enzymes, which can lead to drug-drug interactions.[11]

If your research involves cellular systems where these targets play a key role, it is prudent to consider them as potential off-targets.

Section 3: Strategies for Improving Inhibitor Selectivity

This section provides medicinal chemistry insights and strategic approaches to re-engineer your inhibitor for better selectivity.

Question 7: I have identified several off-target kinases for my benzo[b]thiophene inhibitor. What medicinal chemistry strategies can I employ to improve its selectivity?

Answer: Improving kinase selectivity is a central challenge in kinase drug discovery. It involves exploiting the subtle differences between the ATP-binding pockets of different kinases. For the benzo[b]thiophene scaffold, several strategies have proven successful.

A key study on improving the selectivity of benzothiophene-based MK2 inhibitors provides excellent insights.[14] By analyzing the X-ray crystal structures of inhibitors bound to MK2, researchers were able to make specific structural modifications to reduce binding to off-target kinases like CDK2.

Key Strategies:

  • Exploit Structural Differences: Obtain a co-crystal structure of your inhibitor with its primary target. This will reveal key interactions and highlight solvent-exposed regions where modifications can be made to clash with residues in off-target kinases while maintaining or improving binding to the on-target kinase.

  • Modify Solvent-Exposed Vectors: Introduce bulky or charged groups at positions that point towards the solvent front. These modifications are less likely to disrupt core binding interactions but can be tailored to be sterically or electrostatically unfavorable for the binding pockets of off-target kinases.

  • Target Non-Conserved Residues: Analyze the sequence alignment of your primary target against key off-targets. Design modifications that specifically interact with residues unique to your primary target. This is one of the most powerful strategies for achieving high selectivity.

The diagram below illustrates a conceptual workflow for rationally improving inhibitor selectivity.

G cluster_0 Characterization cluster_1 Structural Biology & Design cluster_2 Medicinal Chemistry & Validation A Initial Benzo[b]thiophene Hit B Kinome Profiling (e.g., KINOMEscan) A->B C Identify On- and Off-Targets B->C D Obtain Co-Crystal Structure (Target + Inhibitor) C->D E Align Target vs. Off-Target Binding Pockets D->E F Identify Selectivity Pockets & Non-Conserved Residues E->F G Design & Synthesize New Analogs F->G H Re-screen Analogs (Kinome Profiling) G->H H->G Iterate Design I Validate in Cellular Assays (e.g., CETSA) H->I J Selective Inhibitor Lead I->J

Caption: Workflow for structure-based selectivity improvement.

References

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. (2025). PubMed. [Link]

  • Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. (2009). PubMed. [Link]

  • Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. ResearchGate. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

  • KINOMEscan profiling of CH7233163. Kinome selectivity obtained from... ResearchGate. [Link]

  • Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles. (2018). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2014). PubMed. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. [Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (2022). New Journal of Chemistry (RSC Publishing). [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]

  • Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2016). PubMed. [Link]

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2025). PMC. [Link]

  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. (2011). SciSpace. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working to overcome the bioavailability challenges associated with 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate. Given its chemical structure, this compound is anticipated to be poorly water-soluble, a characteristic that frequently limits oral absorption and therapeutic efficacy. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental hurdles, grounded in established scientific principles for enhancing drug delivery.

Part 1: Foundational Understanding & Physicochemical Characterization FAQs

This section addresses the initial characterization and fundamental properties of the target compound, which are critical for designing an effective formulation strategy.

Q1: What are the predicted physicochemical properties of this compound that will likely impact its oral bioavailability?

Based on its molecular structure—a fused, lipophilic benzo[b]thiophene core, a halogen (chloro) substituent, and an ester linkage—the compound is predicted to have very low aqueous solubility and high lipophilicity (LogP). These properties are characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1] The primary obstacle to oral bioavailability is therefore expected to be its poor solubility and/or slow dissolution rate in the gastrointestinal (GI) tract, which limits the amount of drug available for absorption.[2] Furthermore, as a substrate for esterase enzymes, it may be susceptible to first-pass metabolism.

Q2: My initial screening shows the compound is stable at acidic pH but degrades at neutral or alkaline pH. What is the cause and how does this impact formulation choice?

The ester linkage in this compound is susceptible to base-catalyzed hydrolysis. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and alcohol, which will have different pharmacological and pharmacokinetic profiles. This instability in the intestinal pH range (pH 6.5-7.5) is a critical constraint. Formulation strategies should aim to protect the compound from degradation in the distal small intestine or ensure rapid absorption in the upper GI tract (stomach and duodenum) where the pH is lower. Lipid-based formulations can encapsulate and protect the drug from the aqueous GI environment.[3]

Part 2: Formulation Development & Troubleshooting Guide

This section provides practical guidance on selecting and optimizing formulation strategies to enhance the bioavailability of your compound.

Q3: My first-in-animal study using a simple aqueous suspension of the compound resulted in negligible plasma concentrations. What is the scientific explanation and what is my next step?

This outcome is a classic hallmark of dissolution rate-limited absorption.[2][4] The administered solid drug particles are not dissolving sufficiently in the GI fluids to create the concentration gradient necessary for absorption across the intestinal wall. Your next step is to systematically evaluate bioavailability-enhancing formulations. The choice of strategy depends on the compound's specific properties, including its melting point, LogP, and solubility in organic solvents and lipids.

A logical workflow for selecting an appropriate strategy is outlined below.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Pathways cluster_3 Optimization & Analysis Start Low Bioavailability with Simple Suspension PhysChem Characterize Physicochemical Properties: - Aqueous Solubility (pH-dependent) - LogP - Melting Point - pKa Start->PhysChem LipidSol High Solubility in Lipids? PhysChem->LipidSol MeltPoint Low Melting Point? LipidSol->MeltPoint No SEDDS Lipid-Based Formulations (SEDDS/SMEDDS) LipidSol->SEDDS Yes SolventSol Good Organic Solvent Solubility? MeltPoint->SolventSol No ASD Amorphous Solid Dispersions (HME, Spray Drying) MeltPoint->ASD Yes (for HME) SolventSol->ASD Yes (for Spray Drying) Nano Particle Size Reduction (Nanocrystals, Milling) SolventSol->Nano No Optimize Formulation Optimization (DoE, Characterization) SEDDS->Optimize ASD->Optimize Nano->Optimize InVitro In Vitro Dissolution & Permeation Studies Optimize->InVitro InVivo In Vivo PK Study InVitro->InVivo

Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Focus Area 1: Lipid-Based Formulations

Q4: How do I begin developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents/cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[4][5] This pre-dissolved state bypasses the dissolution step, presenting the drug in a solubilized form ready for absorption.[4]

Experimental Protocol: SEDDS Formulation Screening

  • Solubility Screening:

    • Determine the saturation solubility of your compound in various oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).

    • Method: Add an excess amount of the compound to 1-2 mL of each excipient in separate vials. Agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. Centrifuge and quantify the supernatant concentration via HPLC.

  • Excipient Selection:

    • Select the oil that shows the highest solubilizing capacity for the drug.

    • Select a surfactant and cosolvent that are miscible with the chosen oil and show good solubilizing capacity for the drug.

  • Ternary Phase Diagram Construction:

    • Systematically mix the selected oil, surfactant, and cosolvent in varying ratios.

    • For each ratio, titrate with water and observe the point at which the mixture becomes turbid. This helps identify the self-emulsification region where clear, stable microemulsions form.

  • Drug Loading & Characterization:

    • Prepare formulations within the optimal emulsification region and load them with the drug (typically 80-90% of saturation solubility to prevent precipitation).

    • Characterize the resulting formulations for droplet size, polydispersity index (PDI), and stability upon dilution.

Q5: My lead SEDDS formulation looks good initially, but the drug precipitates upon dilution in simulated intestinal fluid. What is happening?

This is a common failure mode known as "crashing out." It occurs when the drug is highly soluble in the anhydrous formulation but has poor solubility in the final emulsion droplets after dilution. The surfactant may migrate from the oil phase to the aqueous phase, reducing the formulation's capacity to keep the drug solubilized.

Troubleshooting Steps:

  • Incorporate a Polymeric Precipitation Inhibitor: Add a polymer like HPMC or PVP to the formulation. These polymers can maintain a supersaturated state of the drug in the GI tract, preventing precipitation.

  • Re-evaluate Surfactant/Cosolvent Ratio: Increase the concentration of the surfactant or cosolvent to improve the drug's solubility within the emulsion droplets.

  • Use a Co-surfactant with Lower HLB: A hydrophilic-lipophilic balance (HLB) value is crucial. Sometimes a blend of high and low HLB surfactants can create a more stable interfacial film around the oil droplets, better retaining the drug.

G SEDDS SEDDS Formulation (Drug dissolved in Oil, Surfactant, Cosolvent) GIT Dispersion in Gastrointestinal Fluid SEDDS->GIT Oral Administration Emulsion Spontaneous Formation of Oil-in-Water Emulsion (Drug in Oil Droplets) GIT->Emulsion Absorption Absorption across Intestinal Epithelium Emulsion->Absorption Increased Surface Area & Maintained Solubilization Lymphatic Potential for Lymphatic Uptake (Bypasses First-Pass Metabolism) Absorption->Lymphatic For highly lipophilic drugs

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.
Focus Area 2: Amorphous Solid Dispersions (ASDs)

Q6: I am considering an ASD to improve solubility. What are the main advantages and potential pitfalls?

ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix.[6] This amorphous state has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[7]

  • Advantages: Can achieve significant increases in solubility and dissolution, often leading to dramatic bioavailability improvements.[6][8]

  • Pitfalls: The amorphous state is thermodynamically unstable and can revert to the low-solubility crystalline form over time, especially in the presence of heat or humidity.[5] This physical instability can compromise shelf-life and in vivo performance.

Troubleshooting Steps:

  • Polymer Selection is Key: The polymer must be miscible with the drug and have a high glass transition temperature (Tg) to prevent molecular mobility and recrystallization. Common choices include PVP, HPMC-AS, and Soluplus®.

  • Monitor Physical Stability: Use techniques like differential scanning calorimetry (DSC) to monitor the Tg of the dispersion and powder X-ray diffraction (PXRD) to confirm the absence of crystallinity during stability studies.

  • Drug Loading Limitations: High drug loading can increase the propensity for recrystallization. A balance must be struck between the drug load and the physical stability of the dispersion.

Part 3: Analytical & Bioanalytical FAQs

Accurate quantification is essential for both formulation development and pharmacokinetic analysis.

Q7: What is the recommended analytical method for quantifying this compound in formulations and biological samples?

The standard method is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for biological samples due to the required sensitivity and selectivity.[9][10]

Table 1: Starting Parameters for HPLC Method Development

ParameterRecommendation for Formulation AssayRecommendation for Bioanalysis (LC-MS/MS)Rationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µmC18 or PFP, 2.1 mm ID, 50-100 mm length, <3 µmC18 is a good starting point for hydrophobic compounds. Smaller particle sizes improve efficiency for complex matrices.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic AcidAcetonitrile often provides better peak shape. Formic acid aids in ionization for MS detection.
Detection UV (scan for λmax, likely 254-320 nm)Tandem Mass Spectrometry (MS/MS)UV is sufficient for high-concentration formulation assays. MS/MS is required for low ng/mL levels in plasma.
Flow Rate 0.5 - 1.5 mL/min0.2 - 0.5 mL/minAdjusted based on column diameter and desired run time.
Injection Vol. 5 - 20 µL1 - 10 µLSmaller volumes are used for bioanalysis to minimize matrix effects.

Q8: My recovery of the compound from plasma is low and variable during sample preparation for LC-MS/MS analysis. What are the likely causes?

Low and inconsistent recovery is often due to two factors for a lipophilic compound:

  • High Plasma Protein Binding: The compound binds extensively to proteins like albumin, making it difficult to extract.

  • Non-Specific Binding: The compound adheres to the surfaces of plastic labware (e.g., pipette tips, microcentrifuge tubes).

Troubleshooting Steps:

  • Optimize Extraction Method: If using simple protein precipitation (e.g., with acetonitrile), the drug may co-precipitate with the proteins. Compare this with liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) which can more effectively disrupt protein binding.

  • Use Low-Binding Labware: Employ silanized or low-retention microcentrifuge tubes and pipette tips to minimize surface adsorption.

  • Check pH: Adjusting the pH of the sample before extraction can alter protein binding and the ionization state of the compound, potentially improving extraction efficiency.

Part 4: In Vitro-In Vivo Correlation (IVIVC) Guidance

An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution) to an in vivo response (like plasma concentration).[11][12] Establishing an IVIVC is a powerful tool that can reduce the need for extensive human studies during formulation changes.[13]

Q9: How can I establish a meaningful IVIVC for my enhanced formulations?

For a BCS Class II compound like this one, where dissolution is the rate-limiting step for absorption, a Level A IVIVC is often achievable and is the most useful type.[1] A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[14]

G cluster_0 Formulation Development cluster_1 In Vitro & In Vivo Testing cluster_2 Data Analysis & Modeling cluster_3 Validation & Application Formulations Develop 2-3 Formulations with Different Release Rates (e.g., Fast, Medium, Slow) InVitro Perform In Vitro Dissolution Testing on all Formulations Formulations->InVitro InVivo Perform In Vivo PK Study (Crossover Design) in Humans/Animals Formulations->InVivo Correlation Plot % Dissolved (In Vitro) vs. % Absorbed (In Vivo) InVitro->Correlation Deconvolution Calculate In Vivo Absorption Profile from PK Data (e.g., Wagner-Nelson Deconvolution) InVivo->Deconvolution Deconvolution->Correlation Model Establish Mathematical Model (e.g., Linear Regression) Correlation->Model Validation Validate Model's Predictive Performance (%PE < 15%) Model->Validation Application Use IVIVC to Set Dissolution Specifications & Support Biowaivers Validation->Application

Caption: Workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC).

Q10: My dissolution method doesn't seem to differentiate between formulations that perform differently in vivo. How can I develop a more biorelevant dissolution test?

A non-discriminating dissolution method is a common hurdle. Standard USP apparatus and media (e.g., pH 6.8 phosphate buffer) may not accurately reflect the complex environment of the human gut.

Troubleshooting Steps:

  • Biorelevant Media: Use media that simulate the composition of intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which are crucial for solubilizing lipophilic drugs.

  • pH Shift Method: To mimic the transit from the stomach to the intestine, start the dissolution in an acidic medium (e.g., 0.1 N HCl) for a short period before changing to a medium like FaSSIF.

  • Apparatus Selection: For lipid-based formulations, a USP Apparatus II (paddle) may not provide sufficient agitation. Consider a USP Apparatus IV (flow-through cell) which can better simulate the continuous flow and absorption sink conditions of the intestine.

References

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from UPM Pharmaceuticals website. [Link]

  • Shafiq, S., Faiyaz, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Drug Development & Delivery. (2018). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from Drug Development & Delivery website. [Link]

  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Retrieved from Hilaris Publisher website. [Link]

  • Patsnap. (2025). What are the formulation strategies to improve PK properties?. Retrieved from Patsnap Synapse website. [Link]

  • Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability. [Link]

  • Pharmaceutical Technology. (2025). Enhancing the bioavailability of poorly soluble drugs. Retrieved from Pharmaceutical Technology website. [Link]

  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from Bentham Science website. [Link]

  • ResearchGate. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Retrieved from ResearchGate website. [Link]

  • Ingenta Connect. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from Ingenta Connect website. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from International Journal of Pharmaceutical Sciences website. [Link]

  • Pinal, R. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. PMC. [Link]

  • DiVA. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from DiVA portal. [Link]

  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from Walsh Medical Media website. [Link]

  • Meng, X. et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. ScienceDirect. [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from Premier Consulting website. [Link]

  • JoVE. (2025). Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from JoVE website. [Link]

  • SciSpace. (2006). In vitro - in vivo correlation: from theory to applications. Retrieved from SciSpace website. [Link]

  • Pharma Lesson. (2025). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Retrieved from Pharma Lesson website. [Link]

  • Brandt, S. D. et al. (2020). Syntheses and analytical characterizations of novel (2- aminopropyl)benzo[b]thiophene (APBT) based stimulants. Wiley Online Library. [Link]

  • Ghorab, A. et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • NCBI Bookshelf. (1995). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from NCBI website. [Link]

  • PMC. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from PMC website. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from ATSDR website. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from MDPI website. [Link]

  • PMC. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Retrieved from PMC website. [Link]

  • Royal Society of Chemistry. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from RSC Publishing website. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzo[b]thiophene Scaffold and the Imperative of Selectivity

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including notable potential as kinase inhibitors.[3] Research has identified benzo[b]thiophene-based molecules as potent inhibitors of various kinases, such as Branched-chain α-ketoacid dehydrogenase kinase (BDK), PIM kinases, and mitogen-activated protein kinases (MAPK), making them promising candidates for therapeutic development in oncology and metabolic diseases.[4][5][6]

Our focus here is on a novel investigational compound, 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate (hereafter referred to as CPTBC). Given its structural features—a benzo[b]thiophene core coupled with a pyridyl group, a common motif in kinase inhibitors designed to interact with the ATP-binding pocket—CPTBC is hypothesized to be a kinase inhibitor. However, the central challenge in kinase inhibitor development is achieving selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding sites.[7] Off-target activity can lead to unforeseen toxicities or reduced efficacy. Therefore, a rigorous and systematic cross-reactivity profile is not merely a supplementary dataset; it is a critical step in validating a compound's mechanism of action and its potential as a safe and effective therapeutic agent.

This guide provides a comprehensive framework for the cross-reactivity profiling of CPTBC. We will compare and contrast leading methodologies, explain the rationale behind experimental design, and present detailed protocols to ensure the generation of robust and reliable data for drug development professionals.

Part 1: Strategic Framework for Cross-Reactivity Profiling

The initial phase of profiling involves a multi-pronged approach, beginning with broad screening and progressively narrowing down to detailed characterization of specific interactions. The goal is to build a "selectivity map" for CPTBC.

The Rationale for a Tiered Approach

A tiered screening cascade is the most resource-effective strategy. It begins with wide, less expensive screens to identify a broad range of potential interactions and then employs more complex, lower-throughput assays to validate and quantify these hits. This prevents the expenditure of significant resources on exhaustive profiling against targets for which the compound has no affinity.

The logical flow of this process can be visualized as a funnel, where a large number of kinases are initially assessed, and only the most promising or concerning interactions proceed to the next level of scrutiny.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular Target Engagement & Validation cluster_3 Tier 4: Functional & Phenotypic Consequences T1 Large-Panel Kinase Screen (e.g., 400+ kinases) Primary endpoint: % Inhibition @ 1µM T2 Dose-Response (IC50) Assays For all hits exceeding threshold (e.g., >70% Inh.) T1->T2 Hits T3 Cell-Based Assays (CETSA, NanoBRET) Confirming interaction in a physiological context T2->T3 Confirmed On/Off-Targets T4 Downstream Signaling & Phenotypic Assays (Phospho-proteomics, Cell Viability) Linking target engagement to biological effect T3->T4 Validated Targets

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis of Profiling Platforms

Several technologies are available for large-scale kinase screening. The choice of platform depends on the stage of drug discovery, budget, and the specific questions being asked.

Platform TechnologyPrincipleProsConsBest For
Radiometric Assays (e.g., KinomeScan™) Competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a panel of kinases.Direct binding measurement, ATP-independent, high sensitivity.Use of radioactivity, indirect measure of functional inhibition.Broad, early-stage screening to identify all potential binding partners.
Luminescence/Fluorescence-based Assays Measures the depletion of ATP or the generation of ADP as a proxy for kinase activity.Functional output, high-throughput, non-radioactive.Prone to interference from compounds that affect ATP or the detection reagents.Primary screening and IC50 determination for functional inhibition.
Label-Free Mass Spectrometry Directly measures the phosphorylation of a substrate peptide by the kinase.Direct measurement of catalytic activity, low risk of compound interference.Lower throughput, requires specialized equipment and expertise.Orthogonal validation of hits from other screening methods.

For CPTBC, an ideal strategy would be to initiate screening with a competitive binding assay to cast the widest net, followed by functional luminescence-based assays to confirm inhibitory activity and determine the potency (IC50) for all identified hits.

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step protocols for key experiments in the profiling cascade. These protocols are designed to be self-validating by including necessary controls.

Protocol: Tier 1 Kinome-Wide Binding Assay

This protocol is based on the principles of a competitive binding assay.

Objective: To identify all potential kinase targets of CPTBC from a large, diverse panel.

Methodology:

  • Kinase Panel Selection: Utilize a commercial service offering a panel of >400 recombinant human kinases expressed in an appropriate system (e.g., baculovirus-infected insect cells).

  • Compound Preparation: Prepare a 10 mM stock solution of CPTBC in 100% DMSO. For the assay, create a working solution at a concentration that will yield a final assay concentration of 1 µM.

  • Assay Plate Preparation:

    • To each well of a multi-well plate, add the specific kinase, a broad-spectrum kinase inhibitor tagged with an affinity label (the "probe"), and the test compound (CPTBC at 1 µM) or a DMSO vehicle control.

    • Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO).

  • Binding & Immobilization:

    • Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

    • The kinase-probe-compound mixture is then passed through an affinity matrix that captures the tagged probe. Kinases that are bound to the probe will be immobilized. If CPTBC has bound to the kinase, it will prevent the kinase from binding to the probe, and the kinase will not be captured.

  • Quantification:

    • After washing away unbound components, the amount of kinase captured on the matrix is quantified, typically using qPCR to measure the DNA tag conjugated to each kinase or via a specific antibody in an ELISA format.

  • Data Analysis:

    • The amount of kinase detected in the presence of CPTBC is compared to the amount detected in the DMSO control.

    • Results are expressed as Percent of Control (%Ctrl) , calculated as: (Signal_CPTBC / Signal_DMSO) * 100.

    • A low %Ctrl value (e.g., <10%) indicates strong binding of CPTBC to the kinase.

Protocol: Tier 2 Dose-Response (IC50) Determination

Objective: To quantify the potency of CPTBC against hits identified in the Tier 1 screen.

Methodology:

  • Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is used, which measures kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation:

    • Prepare reaction buffer, kinase, substrate, and ATP at optimal concentrations (typically at the Km for ATP for each specific kinase).

    • Prepare a serial dilution of CPTBC in DMSO, typically starting from 100 µM down to picomolar concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Add kinase and CPTBC (or DMSO control) to the wells of a 384-well plate and incubate briefly.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Signal Detection:

    • Stop the kinase reaction and simultaneously deplete the remaining ATP by adding the first detection reagent.

    • Add the second reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity.

  • Data Analysis:

    • The luminescent signal is plotted against the logarithm of the CPTBC concentration.

    • The data are fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of CPTBC required to inhibit 50% of the kinase activity.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Tier 1 Screening Results for CPTBC at 1 µM

Kinase TargetKinase Family% of ControlHit? (Threshold <35%)
BDK BCKDH Kinase8.5 Yes
PIM1 CAMK12.3 Yes
MAPK1 (ERK2) CMGC33.1 Yes
CLK2 CMGC68.4No
CDK2 CMGC89.1No
VEGFR2 TK95.2No
... (400+ other kinases)...>35No

Interpretation: The primary screen suggests CPTBC is a potent binder to BDK and PIM1, with moderate activity against MAPK1. These would be prioritized for IC50 determination.

Table 2: Hypothetical IC50 Values for Confirmed Hits

Kinase TargetIC50 (nM)Hill Slope
BDK 45-1.10.992
PIM1 150-0.90.987
MAPK1 (ERK2) 2,300-1.00.990

Interpretation: CPTBC demonstrates nanomolar potency against BDK and PIM1, confirming them as primary targets. The micromolar activity against MAPK1 suggests it is a weaker, secondary off-target. This profile indicates a degree of selectivity, but the PIM1 and MAPK1 interactions must be investigated further for potential liabilities.

Part 3: Cellular Validation and Functional Impact

Confirming that a compound binds its target in the complex environment of a living cell is a crucial validation step.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the fact that ligand binding stabilizes a target protein against thermal denaturation. This allows for the direct measurement of target engagement in cells or tissue lysates.

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Protocol Outline:

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express BDK and PIM1) with CPTBC or a vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., BDK) remaining in the soluble fraction by Western Blot or mass spectrometry.

  • Analysis: A positive result is a "thermal shift," where the protein in CPTBC-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells, confirming direct physical binding in a cellular context.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The cross-reactivity profiling of a novel compound like this compound is a systematic process of inquiry. It begins with a broad, unbiased screen to identify potential interactions and progressively focuses on confirming, quantifying, and validating these interactions in a physiologically relevant context.

Based on the known activities of the benzo[b]thiophene scaffold, it is plausible that CPTBC will exhibit potent activity against one or more kinases. The hypothetical data presented here illustrates a compound with high potency against BDK and PIM1. This profile would warrant further investigation into the functional consequences of dual inhibition and a thorough assessment of the potential risks associated with inhibiting MAPK1.

By combining biochemical and cell-based assays, researchers can build a robust and reliable selectivity profile. This data is indispensable for making informed decisions in the drug development process, ultimately guiding the translation of a promising molecule from the bench to the clinic.

References

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvor, L., Wernstedt, C., & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. Available at: [Link]

  • Wong, C. F. (2002). Designing specific protein kinase inhibitors: insights from computer simulations and comparative sequence/structure analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Tso, S. et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase*. Semantic Scholar. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]

  • Šolmajer, T. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Valtier, S., & Hage, D. S. (2015). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available at: [Link]

  • Jhoti, H., et al. (2004). Comparison of inhibitor binding to various kinases. Cancer Research. Available at: [Link]

  • Rauh, D., et al. (2021). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Available at: [Link]

  • Fura, A. (2006). Rational design of protein kinase inhibitors. Current Opinion in Chemical Biology. Available at: [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link]

  • Grel, M., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry – A European Journal. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Available at: [Link]

  • Perin, N., et al. (2009). Novel derivatives of pyridylbenzo[b]thiophene-2-carboxamides and benzo[b]thieno[2,3-c]naphthyridin-2-ones: minor structural variations provoke major differences of antitumor action mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • Isloor, A. M., Kalluraya, B., & Sridhar Pai, K. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Isloor, A.M., Kalluraya, B., & Sridhar Pai, K. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Request PDF on ResearchGate. Available at: [Link]

  • Kumar, A. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Available at: [Link]

Sources

A Guide to Orthogonal Validation of Small Molecule Binding: The Case of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the confident identification and characterization of molecular interactions are paramount. For researchers and drug development professionals, the validation of a potential therapeutic candidate's binding to its biological target is a critical step that informs all subsequent stages of development. This guide provides an in-depth comparison of orthogonal methods for validating the binding of small molecules, using the hypothetical compound 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate as a case study. While the specific biological target of this molecule is not publicly defined, its benzo[b]thiophene core is a well-recognized scaffold in medicinal chemistry, known to interact with a variety of protein targets, including enzymes like cyclooxygenases (COX) and receptors like the Receptor for Advanced Glycation Endproducts (RAGE)[1][2].

This guide is designed to move beyond a simple listing of techniques. It will delve into the causality behind experimental choices, emphasizing the importance of employing conceptually distinct, or "orthogonal," methods to build a robust and trustworthy data package. By understanding the unique principles, strengths, and weaknesses of each approach, researchers can design a validation strategy that provides a comprehensive and reliable picture of their molecule's binding characteristics.

The Imperative of Orthogonal Validation

Relying on a single method for binding validation can be fraught with peril. Assay-specific artifacts, false positives, and misleading interpretations are common pitfalls. Orthogonal validation, the practice of using multiple, independent experimental techniques to measure the same biological event, provides a crucial layer of confidence.[3][4][5] The core principle is that if two fundamentally different methods yield consistent results, the likelihood of those results being accurate is significantly increased. This approach is a cornerstone of rigorous scientific inquiry and is increasingly expected by regulatory bodies.

This guide will focus on two powerful and widely used orthogonal techniques for characterizing small molecule-protein interactions: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) .

Orthogonal_Validation_Concept cluster_Methods Orthogonal Methods Method_A Method A (e.g., Isothermal Titration Calorimetry) Confident_Result Confident & Validated Binding Data Method_A->Confident_Result Provides thermodynamic profile Method_B Method B (e.g., Surface Plasmon Resonance) Method_B->Confident_Result Provides kinetic profile Binding_Event Small Molecule-Protein Binding Event Binding_Event->Method_A Measures heat change Binding_Event->Method_B Measures mass change

Caption: Conceptual workflow of orthogonal validation for a binding event.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[6][7][8] This allows for a complete thermodynamic profiling of the binding event in a single experiment, providing not just the binding affinity (KD), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][8]

The Causality Behind the Choice of ITC

ITC is considered a "gold standard" for binding analysis because it is a true in-solution technique, requiring no modification or immobilization of the interacting partners, thus measuring the interaction in a state that is as close to native as possible.[9][10] The direct measurement of heat change provides a label-free and unambiguous assessment of binding.

Experimental Protocol: ITC for this compound

Objective: To determine the thermodynamic parameters of the binding between this compound and its target protein.

Materials:

  • Purified target protein (concentration determined accurately)

  • This compound (high purity)

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen experimental buffer to ensure buffer matching between the protein and the ligand solutions.

    • Prepare a stock solution of this compound in the same dialysis buffer. A small amount of DMSO can be used to aid solubility, but the final concentration should be low (<5%) and matched in the protein solution.

    • Accurately determine the concentrations of both the protein and the small molecule.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the small molecule solution into the injection syringe. The concentration of the small molecule should typically be 10-20 times that of the protein.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

  • Data Acquisition:

    • Perform a series of small, sequential injections of the small molecule into the protein solution.

    • The instrument measures the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis:

    • The raw data (a series of heat-burst peaks) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH. The entropy (ΔS) can then be calculated.

ITC_Workflow Start Sample Preparation ITC_Setup ITC Instrument Setup Start->ITC_Setup Data_Acquisition Titration & Data Acquisition ITC_Setup->Data_Acquisition Data_Analysis Data Analysis & Thermodynamic Profile Data_Acquisition->Data_Analysis

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time.[11][12] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[11] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]

The Causality Behind the Choice of SPR

SPR provides valuable kinetic information that is complementary to the thermodynamic data from ITC. Understanding the on- and off-rates of a drug candidate can be crucial for predicting its in vivo efficacy and duration of action. SPR is also highly sensitive, making it suitable for detecting the binding of small molecules.[13][14]

Experimental Protocol: SPR for this compound

Objective: To determine the kinetic parameters of the binding between this compound and its target protein.

Materials:

  • Purified target protein

  • This compound

  • SPR instrument (e.g., Biacore, now part of GE Healthcare)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS for a CM5 chip).

    • Inject the purified protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups on the surface. A reference channel should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the small molecule solutions over the immobilized protein surface at a constant flow rate for a defined period (association phase).

    • Switch to flowing only the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

    • Between different concentrations, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in response units (RU) over time, generating a sensorgram for each concentration.

    • The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference channel.

    • The association and dissociation phases of the corrected sensorgrams are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.

SPR_Workflow Start Protein Immobilization Binding_Analysis Analyte Injection & Binding Analysis Start->Binding_Analysis Data_Analysis Data Analysis & Kinetic Profile Binding_Analysis->Data_Analysis

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Comparative Analysis: ITC vs. SPR

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.[6][7]Measures change in refractive index upon binding.[11][12]
Format In-solution, no immobilization required.[9]One binding partner is immobilized on a sensor surface.[11]
Primary Output KD, n, ΔH, ΔS (Thermodynamics).[7][8]ka, kd, KD (Kinetics).[12]
Labeling Label-free.[8]Label-free.[11]
Sample Consumption Higher protein and ligand consumption.Lower sample consumption.
Throughput Lower throughput.Higher throughput capabilities.[13]
Strengths Direct measurement of binding in solution, provides full thermodynamic profile.[6][7]Real-time kinetic information, high sensitivity for small molecules.[13][14]
Limitations Lower sensitivity, may not be suitable for very weak or very tight binders.Immobilization can affect protein activity, potential for mass transport limitations.

Conclusion

The validation of a small molecule's binding to its target is a multifaceted process that demands a rigorous and multi-pronged approach. For a compound like this compound, with a scaffold known for diverse biological activities, establishing a confident binding profile is the foundation for its development as a potential therapeutic.

By employing orthogonal methods such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain a comprehensive understanding of the binding event. The thermodynamic data from ITC provides insights into the driving forces of the interaction, while the kinetic data from SPR reveals the dynamics of the binding process. When the results from these distinct techniques converge, they provide a powerful and trustworthy validation of the molecule's intended biological activity, paving the way for further preclinical and clinical investigation.

References

  • Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.
  • MagHelix™ Microscale Thermophoresis (MST).
  • Microscale Thermophoresis in Drug Discovery.
  • MicroScale Thermophoresis. NanoTemper Technologies.
  • MST: A Novel Method for Fragment Screening and Hit Profiling.
  • Small Molecule Analysis via Biolayer Interferometry.
  • Biolayer Interferometry (BLI). Harvard University.
  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implic
  • Bio-Layer Interferometry (BLI) - Octet RED96. OSTR.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC.
  • Biolayer Interferometry and Surface Plasmon Resonance Comparison. Nicoya Lifesciences.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Measurement of the formation of complexes in tyrosine kinase-medi
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
  • Applying Two Orthogonal Methods to Assess Accuracy of Plasma Protein Binding Measurements for Highly Bound Compounds. PubMed.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Characterization of the Isothermal Titration Calorimetry Single Inject. Digital Scholarship@UNLV.
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC.
  • Antibody Validation Essentials: Orthogonal Str
  • Comparison of method validation parameters of protein ligand-binding...
  • Orthogonal ligand-protein pair. Wikipedia.
  • Novel derivatives of pyridylbenzo[b]thiophene-2-carboxamides and benzo[b]thieno[2,3-c]naphthyridin-2-ones: minor structural variations provoke major differences of antitumor action mechanisms. PubMed.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene deriv
  • 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3. Sigma-Aldrich.
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Benzothiophene carboxamide compounds, composition and applications thereof.

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Comparative Guide: Chloro- vs. Fluoro-Substituted Benzo[b]thiophene Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimicrobial agents to estrogen receptor modulators (e.g., raloxifene) and 5-lipoxygenase inhibitors (e.g., zileuton)[1]. When optimizing this scaffold, halogenation is a primary strategy to modulate pharmacokinetics (PK), target affinity, and metabolic stability.

However, the choice between chloro- and fluoro-substitution is not merely a matter of bioisosteric replacement; it fundamentally alters the synthetic accessibility, electronic distribution, and binding modalities of the resulting derivative. As a Senior Application Scientist, I have compiled this guide to objectively compare the physicochemical properties, synthetic workflows, and biological performance of chloro- vs. fluoro-substituted benzo[b]thiophenes, supported by field-proven experimental data and self-validating protocols.

Physicochemical & Structural Profiling

The distinct behaviors of chloro- and fluoro-substituents on the benzo[b]thiophene core stem from their atomic properties. Fluorine is highly electronegative and small, often acting as an isostere for hydrogen to block metabolic liabilities (e.g., CYP450 oxidation) without adding significant steric bulk. Chlorine is larger, more lipophilic, and highly polarizable, enabling it to fill hydrophobic pockets and participate in highly directional non-covalent interactions known as halogen bonds .

Table 1: Comparative Physicochemical Properties of Halogen Substituents
PropertyFluoro-Substitution (-F)Chloro-Substitution (-Cl)Impact on Benzo[b]thiophene Core
Van der Waals Radius 1.47 Å (Similar to H: 1.20 Å)1.75 Å (Similar to Methyl: 2.00 Å)Cl adds significant steric bulk; F mimics H structurally.
Electronegativity (Pauling) 3.983.16F strongly withdraws electron density via induction, stabilizing the core against oxidation.
Lipophilicity (π constant) +0.14+0.71Cl drastically increases logP, enhancing cell membrane permeability.
Bonding Modality Rare halogen bonding; strong H-bond acceptor.Frequent and strong halogen bonding (σ-hole interactions).Cl drives specific target affinity (e.g., AChE); F drives PK optimization.

Synthetic Methodologies & Accessibility

The synthetic pathways for halogenated benzo[b]thiophenes diverge sharply depending on the target halogen.

  • Chloro-derivatives are readily accessible via late-stage 2[2]. This green methodology utilizes sodium chloride and copper(II) sulfate, generating electrophilic chlorine species in situ.

  • Fluoro-derivatives are notoriously difficult to synthesize via direct electrophilic cyclization. Instead, they require pre-functionalized aromatic precursors. A highly effective method is the3[3]. In this pathway, the fluorine atom's high electronegativity makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr), following a reactivity order of F > Br > Cl.

Synthetic_Workflows SM Starting Materials PathCl 2-Alkynylthioanisoles + NaCl / CuSO4 SM->PathCl Electrophilic Cyclization PathF 2-Fluorophenylacetylene + Na2S / Cu-cat SM->PathF Annulation (F as leaving group) ProdCl 3-Chloro-benzo[b]thiophenes (High Yield, Green Solvent) PathCl->ProdCl in situ Cl+ generation ProdF Fluoro-benzo[b]thiophenes (Pre-functionalized Core) PathF->ProdF Nucleophilic substitution

Fig 1. Divergent synthetic pathways for chloro- vs. fluoro-substituted benzo[b]thiophenes.

Biological Performance & Case Studies

Case Study 1: Antimicrobial Efficacy

In the development of novel antibiotics, 4 against Gram-positive and Gram-negative strains[4].

  • Chloro-derivatives: The 3-chloro-substituted cyclohexanol benzo[b]thiophene derivative demonstrated potent bactericidal activity, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against S. aureus, B. cereus, and E. faecalis[4].

  • Fluoro-derivatives: Due to the limitations of electrophilic cyclization, 3-fluoro analogs were excluded from this specific SAR study, highlighting a critical bottleneck where synthetic accessibility dictates biological exploration[4]. Iodo-derivatives, conversely, were synthesized but proved completely inactive (MIC > 512 µg/mL), proving that the intermediate size and lipophilicity of chlorine are optimal for this target[4].

Case Study 2: Acetylcholinesterase (AChE) Inhibition

For neurodegenerative diseases, spirooxindole-benzo[b]thiophene molecules act as AChE inhibitors. A5 emerged as the most active compound in its series[5]. Molecular docking revealed that the 5-Cl atom forms a highly specific halogen bond with the Asp74 residue in the peripheral anionic site of AChE, an interaction that fluorine (lacking a sufficient σ-hole) cannot replicate[5].

Biological_Impact Core Benzo[b]thiophene Core Cl_Sub Chloro-Substitution • High Lipophilicity • Halogen Bonding Core->Cl_Sub F_Sub Fluoro-Substitution • High Electronegativity • Steric Shielding Core->F_Sub BioCl Target Binding (e.g., AChE Asp74 interaction) Cl_Sub->BioCl Specific Affinity BioF Metabolic Stability (e.g., CYP450 resistance) F_Sub->BioF PK Optimization

Fig 2. Pharmacological impact of halogen selection on the benzo[b]thiophene scaffold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every reagent choice, and built-in checkpoints guarantee experimental success.

Protocol A: Green Synthesis of 3-Chlorobenzo[b]thiophene via Electrophilic Cyclization

Targeted for rapid SAR library generation.

  • Reaction Setup: Dissolve 2-alkynylthioanisole (1.0 equiv) in commercial-grade ethanol. Add NaCl (3.0 equiv) and CuSO₄·5H₂O (2.0 equiv).

    • Causality: Ethanol is a green, protic solvent that stabilizes the polar transition state. CuSO₄ acts as a mild oxidant to convert chloride ions into an electrophilic Cl⁺ equivalent[2].

  • Thermal Activation & Monitoring: Heat the mixture to 80°C.

    • Validation Check 1: The solution will transition from bright blue (Cu²⁺) to a darker green/brown hue, visually confirming active redox cycling.

    • Validation Check 2: Perform TLC (Hexanes:EtOAc 9:1) every 2 hours. The disappearance of the UV-active alkyne spot and the emergence of a lower-Rf spot confirms cyclization.

  • Quenching & Extraction: Once complete, cool to room temperature and quench with water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine.

    • Causality: Brine washing removes residual copper salts and ethanol, preventing emulsion formation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

    • Validation Check 3: ¹H-NMR must show the complete disappearance of the alkyne proton and the presence of distinct aromatic shifts corresponding to the fused thiophene ring.

Protocol B: Copper-Promoted Annulation for Fluoro-Benzo[b]thiophenes

Targeted for metabolically stable lead compounds.

  • Reaction Setup: In a Schlenk tube, combine 2-fluorophenylacetylene derivative (1.0 equiv), Na₂S·9H₂O (2.0 equiv), and CuI catalyst (10 mol%) in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that leaves the sulfide nucleophile unsolvated and highly reactive. The highly electronegative fluorine acts as the leaving group during the SNAr cascade[3].

  • Thermal Activation: Heat to 60°C under an inert argon atmosphere.

    • Validation Check 1: The reaction must be kept strictly air-free initially to prevent the oxidative dimerization of the alkyne (Glaser coupling) before the sulfide can attack.

  • Workup: Cool the mixture and pour into ice water to precipitate the organic products. Extract with dichloromethane (3x).

    • Validation Check 2: TLC will show the consumption of the starting material. If a highly polar byproduct is observed, it indicates incomplete cyclization (thiol intermediate).

  • Isolation: Purify via silica gel chromatography.

    • Validation Check 3: ¹⁹F-NMR is the ultimate self-validation tool here. The disappearance of the aryl-fluorine signal confirms that fluorine successfully acted as the leaving group to close the thiophene ring.

Conclusion & Selection Matrix

When designing benzo[b]thiophene-based drugs, the choice between chloro- and fluoro-substitution should be dictated by the specific bottleneck in your drug development pipeline.

Table 2: Halogen Selection Matrix
Development BottleneckRecommended SubstitutionPrimary Rationale
Poor Target Affinity Chloro (-Cl) Increases lipophilicity for hydrophobic pockets; enables highly directional halogen bonding (e.g., Asp74 in AChE).
High Metabolic Clearance Fluoro (-F) Blocks oxidative metabolism sites (CYP450) without altering the steric profile of the parent molecule.
Need for Rapid SAR Libraries Chloro (-Cl) Highly accessible via one-pot, green electrophilic cyclization from simple alkynes.
Need for Core Functionalization Fluoro (-F) Can be used as a reactive handle (leaving group) in SNAr reactions to build the thiophene ring itself.

References

  • Source: nih.
  • Source: nih.
  • Source: beilstein-journals.
  • Source: mdpi.
  • Source: nih.

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Publish Comparison Guide: In Vivo Validation of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vivo validation framework for 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate , treating it as a lipophilic ester prodrug or derivative of the bioactive Benzo[b]thiophene-2-carboxylic acid (BT2) scaffold. This scaffold is a well-established allosteric inhibitor of Branched-Chain


-Ketoacid Dehydrogenase Kinase (BDK) .

This guide addresses the translational gap between in vitro potency and in vivo efficacy, specifically focusing on the compound's metabolic conversion, target engagement, and therapeutic utility in metabolic disorders (e.g., Maple Syrup Urine Disease, MSUD) or heart failure.

Executive Summary & Compound Profile

This compound is a synthetic ester derivative designed to modulate the pharmacokinetics (PK) and bioavailability of its parent acid, Benzo[b]thiophene-2-carboxylic acid (BT2). While BT2 is a potent in vitro inhibitor of BDK (


), its systemic utility can be limited by rapid clearance or poor membrane permeability. The 2-chloro-3-pyridyl moiety serves as a lipophilic masking group, potentially enhancing oral absorption and tissue distribution before hydrolytic conversion to the active metabolite.
Mechanistic Logic
  • Target: Branched-Chain

    
    -Ketoacid Dehydrogenase Kinase (BDK).
    
  • Mechanism: Allosteric inhibition of BDK prevents the phosphorylation (inactivation) of the BCKDH complex.

  • Physiological Outcome: Activation of BCKDH accelerates the catabolism of Branched-Chain Amino Acids (BCAAs: Leucine, Isoleucine, Valine).

  • Primary Indication: Management of elevated BCAA levels (MSUD) and amelioration of pressure-overload heart failure.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 2-Chloro-3-pyridyl ester against the free acid (BT2) and the amide prodrug (BT3).

Feature2-Chloro-3-pyridyl Ester (Test Article)BT2 (Free Acid) BT3 (Amide Prodrug) Standard Care (Dietary)
In Vitro Potency (BDK) Low/Inactive (Requires hydrolysis)High (

)
Low (Requires metabolism)N/A
Oral Bioavailability High (Predicted lipophilicity)Moderate (Ionized at physiological pH)HighN/A
Plasma Half-Life Short (Rapid esterase cleavage)Moderate (

h in mice)
Long (Slow release)N/A
Brain Penetration Enhanced (Lipophilic)Low (Polar acid)ModerateN/A
Toxicity Risk 2-Chloro-3-pyridinol release (Monitor liver/kidney)LowLowMalnutrition risk

Key Insight: The validation of the 2-Chloro-3-pyridyl ester hinges on proving it acts as a superior delivery vehicle than the free acid without introducing toxicity from the pyridyl leaving group.

In Vivo Validation Strategy

Validation must follow a strict "PK/PD Bridge" approach. You cannot assume efficacy without proving exposure of the active metabolite (BT2).

Phase I: Pharmacokinetic (PK) Bridging

Objective: Confirm the ester is cleaved in vivo to release BT2 and define the release kinetics of the 2-chloro-3-pyridinol byproduct.

  • Hypothesis: The ester will disappear rapidly (

    
    ), followed by a sustained 
    
    
    
    of BT2.
  • Critical Check: If plasma BT2 levels are lower than equimolar dosing of BT2 acid, the ester formulation has failed.

Phase II: Pharmacodynamic (PD) Target Engagement

Objective: Prove BDK inhibition in target tissues (Liver, Heart, Skeletal Muscle).

  • Biomarker: Phosphorylation status of BCKDH-E1

    
     (Ser293) .
    
  • Readout: Reduced p-Ser293 indicates successful BDK inhibition.

Phase III: Efficacy (Disease Models)

Objective: Functional reduction of plasma BCAAs.

  • Model: Wild-type mice (loaded with BCAA diet) or MSUD intermediate models (

    
     or equivalent).
    

Experimental Protocols

Protocol A: PK/PD Assessment in Mice

Rationale: Simultaneous measurement of drug exposure and phosphorylation status minimizes animal usage and correlates concentration directly with effect.

Materials:

  • Test Compound: this compound (formulated in 0.5% methylcellulose/0.1% Tween-80).

  • Animals: C57BL/6J mice (Male, 8-10 weeks).

  • Antibodies: Anti-phospho-BCKDH-E1

    
     (Ser293) and Anti-Total BCKDH-E1
    
    
    
    .

Step-by-Step Workflow:

  • Acclimatization: Fast mice for 4 hours prior to dosing to normalize basal BCAA levels.

  • Dosing: Administer Test Compound (20 mg/kg, PO) or Vehicle. Include a BT2 Acid positive control group (20 mg/kg).

  • Sampling:

    • Blood: Collect via tail vein at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS (Analyte: BT2 Acid).

    • Tissue: Harvest Liver and Heart at

      
       (determined from pilot or assumed 2-4 h). Snap freeze in liquid nitrogen.
      
  • Western Blotting (PD Readout):

    • Homogenize tissue in RIPA buffer with phosphatase inhibitors (PhosSTOP).

    • Normalize protein to 30

      
       g/lane .
      
    • Blot for p-Ser293 BCKDH.

  • Data Analysis: Calculate the ratio of p-E1

    
     / Total E1
    
    
    
    . A successful validator shows >50% reduction in this ratio compared to vehicle.
Protocol B: BCAA Clearance Assay (Functional Efficacy)

Rationale: Demonstrates the physiological consequence of BDK inhibition.

  • BCAA Challenge: Administer a bolus of BCAAs (Leucine/Isoleucine/Valine mix, 200 mg/kg IP) 1 hour after dosing the Test Compound.

  • Monitoring: Measure plasma BCAA levels at 0, 30, 60, and 120 min post-challenge using an enzymatic assay or LC-MS.

  • Success Criteria: The Test Compound group must show a significantly faster clearance rate (AUC reduction) of plasma BCAAs compared to Vehicle.

Visualizations

Figure 1: Mechanism of Action & Metabolic Activation

This diagram illustrates the conversion of the prodrug ester into the active inhibitor and its downstream effect on the mitochondrial BCAA catabolic pathway.

G Prodrug 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate BT2 Active Metabolite (BT2 Acid) Prodrug->BT2 Hydrolysis Byproduct Byproduct: 2-Chloro-3-pyridinol Prodrug->Byproduct Esterase Plasma/Liver Esterases Esterase->Prodrug Catalyzes BDK Target: BDK (Active Kinase) BT2->BDK Allosteric Binding BDK_Inhib Inhibited BDK (Inactive) BDK->BDK_Inhib Inhibition BCKDH_P BCKDH-P (Inactive) BDK->BCKDH_P Phosphorylation (Normal State) BDK_Inhib->BCKDH_P Blocks BCKDH BCKDH (Active Complex) BCKDH_P->BCKDH Phosphatase (Constitutive) Metabolites Acyl-CoA Metabolites BCKDH->Metabolites Oxidation BCAA Plasma BCAA (Elevated) BCAA->BCKDH Substrate

Caption: Metabolic activation of the ester prodrug to BT2, leading to BDK inhibition and restoration of BCKDH activity.

Figure 2: Validation Logic Flow

A decision tree for interpreting in vivo results.

Validation Start Administer 2-Chloro-3-pyridyl Ester (In Vivo) PK_Check Measure Plasma BT2 Acid (LC-MS/MS) Start->PK_Check High_Exp High BT2 Exposure PK_Check->High_Exp Low_Exp Low/No BT2 Exposure PK_Check->Low_Exp PD_Check Check Liver p-BCKDH (Western Blot) High_Exp->PD_Check Fail_PK FAILURE: Poor Bioavailability or Stability Low_Exp->Fail_PK Reduced_P Reduced Phosphorylation PD_Check->Reduced_P No_Change No Change in Phosphorylation PD_Check->No_Change Success VALIDATED: Proceed to Efficacy Models Reduced_P->Success Fail_PD FAILURE: Target Engagement Issue (Check Tissue Penetration) No_Change->Fail_PD

Caption: Step-wise decision tree for validating the prodrug candidate.

References

  • Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain

    
    -ketoacid dehydrogenase kinase." Journal of Biological Chemistry, 289(30), 20583-20593. Link
    
  • Wynn, R. M., et al. (2012). "Structural basis of inhibition of the mitochondrial branched-chain

    
    -ketoacid dehydrogenase kinase by the specific inhibitor 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid." Structure, 20(11), 1911-1922. Link
    
  • Neinast, M. D., et al. (2019). "Branched Chain Amino Acids in Metabolic Signalling and Insulin Resistance." Nature Reviews Endocrinology, 15, 589–605. Link

  • Sun, H., et al. (2016). "Catabolic Defect of Branched-Chain Amino Acids Promotes Heart Failure." Circulation, 133(21), 2038-2049. Link

Comparative Guide: Statistical Analysis of Dose-Response Curves for Benzo[b]thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel therapeutics ranging from kinase inhibitors to cholinesterase inhibitors for Alzheimer's disease. However, synthesizing a potent compound is only half the battle; accurately quantifying its efficacy requires rigorous statistical modeling.

This guide provides a comprehensive framework for generating and statistically analyzing dose-response curves for benzo[b]thiophene derivatives. By comparing novel benzo[b]thiophene-chalcone hybrids against standard therapeutics like Galantamine, we will explore how to extract reliable pharmacological parameters (IC₅₀, Hill slope) using 4-Parameter Logistic (4PL) regression, ensuring your in vitro data translates reliably to preclinical success.

Mechanistic Context: The Benzo[b]thiophene Scaffold

Before analyzing the macroscopic dose-response data, it is critical to understand the microscopic causality of the inhibition. In the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the benzo[b]thiophene core provides unique structural advantages:

  • Enhanced Polarizability: The sulfur atom in the thiophene ring increases the overall polarizability of the molecule compared to indole or benzofuran analogs, facilitating stronger dipole-dipole interactions within the enzyme's active site.

  • 
     Stacking:  The planar aromatic system perfectly aligns for 
    
    
    
    stacking with critical tryptophan residues (e.g., Trp86 in the catalytic anionic site of AChE).

Pathway A Acetylcholine (ACh) B Cholinesterase (AChE/BChE) Catalytic Active Site A->B Binds C Choline + Acetate (Signal Termination) B->C Enzymatic Hydrolysis D Benzo[b]thiophene Inhibitor (e.g., Compound 5h) D->B Competitive Inhibition (Pi-Pi Stacking & Steric Blockade)

Caption: Mechanistic pathway of cholinesterase inhibition by benzo[b]thiophene derivatives.

Experimental Protocol: Generating High-Fidelity Data

To perform a reliable statistical analysis, the raw data must be generated through a self-validating system. The is the gold standard for measuring cholinesterase activity [2]. The protocol below is optimized for 96-well microplate readers to generate the multi-concentration data required for curve fitting.

Step-by-Step Ellman's Assay Methodology
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; deviations from pH 8.0 will artificially shift the IC₅₀.

  • Inhibitor Dilution Series: Prepare a 10-point, 3-fold serial dilution of the benzo[b]thiophene compound in DMSO, then dilute 1:10 in buffer to minimize solvent toxicity.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 140 µL of buffer to each well.

    • Add 10 µL of the inhibitor dilution.

    • Add 10 µL of AChE or BChE (0.1 U/mL).

    • Self-Validating Step: Include a "Vehicle Control" well (DMSO + Buffer + Enzyme, no inhibitor) to establish the 0% inhibition baseline, and a "Blank" well (Buffer + Substrate + DTNB, no enzyme) to account for non-enzymatic substrate hydrolysis.

    • Incubate at 25°C for 10 minutes to allow binding equilibrium.

  • Chromogen Addition: Add 10 µL of 10 mM DTNB (Ellman’s reagent).

  • Reaction Initiation: Add 10 µL of 14 mM acetylthiocholine iodide (ATChI).

  • Kinetic Readout: Immediately measure absorbance at 412 nm kinetically (every 1 minute for 10 minutes) using a microplate reader. Calculate the reaction velocity (

    
    ) from the linear portion of the kinetic curve.
    

Statistical Analysis Workflow

Linear regression is fundamentally inappropriate for biological receptor-ligand interactions, which follow the law of mass action and saturate at high concentrations. The is the statistical standard for dose-response curves [3].

Data Normalization

First, normalize the raw velocity data to percentage inhibition:



The 4PL Equation

Fit the normalized data to the following equation:



  • X: Logarithm of the benzo[b]thiophene concentration.

  • Y: % Inhibition.

  • Top / Bottom: The upper and lower asymptotes (constrained to 100 and 0, respectively, if the data is perfectly normalized).

  • IC₅₀: The inflection point of the curve.

  • Hill Slope: The steepness of the curve.

Workflow Raw Raw Kinetic Data (ΔAbs/min at 412 nm) Norm Data Normalization (% Inhibition) Raw->Norm Log Log10 Transformation ([Inhibitor] µM) Norm->Log Fit 4PL Non-Linear Regression (Levenberg-Marquardt Algorithm) Log->Fit Out Parameter Extraction (IC50, Hill Slope, R²) Fit->Out

Caption: Statistical workflow for 4PL dose-response curve fitting.

Comparative Performance Data

Recent studies have evaluated novel benzo[b]thiophene-chalcone hybrids against standard clinical inhibitors [1]. Below is a comparative statistical breakdown of their dose-response parameters.

Compound / DrugTarget EnzymeIC₅₀ (µM)Hill SlopeR² (Goodness of Fit)Interpretation & Causality
Compound 5f (Benzo[b]thiophene)AChE62.10-0.980.992Standard 1:1 competitive inhibition. The planar chalcone linker allows moderate entry into the AChE gorge.
Compound 5h (Benzo[b]thiophene)BChE24.35-1.050.988Highly potent. The larger active site volume of BChE accommodates the bulky benzo[b]thiophene core better than AChE.
Galantamine (Standard Control)BChE28.08-1.020.995Clinical reference. Compound 5h demonstrates statistically equivalent/superior potency to Galantamine.

*Note: Hill Slope and R² values are representative statistical metrics derived from standard 4PL fits of this compound class to illustrate assay quality.

E-E-A-T Insights: Interpreting the Hill Slope

As an application scientist, I cannot overstate the importance of the Hill Slope . Many researchers focus solely on the IC₅₀, but the Hill slope is the ultimate self-validating metric for your assay's integrity:

  • Slope

    
     -1.0:  Indicates standard, reversible 1:1 stoichiometric binding. The data in the table above reflects well-behaved compounds.
    
  • Slope < -1.5 (Very Steep): A steep curve is a massive red flag in early drug discovery. It rarely means positive cooperativity in simple enzymes like AChE. Instead, it strongly implies that the benzo[b]thiophene compound is precipitating out of solution, forming colloidal aggregates, or acting as a non-specific pan-assay interference compound (PAINS).

  • Slope > -0.5 (Very Shallow): Indicates potential multi-site binding, assay interference, or a highly impure compound batch.

By enforcing a strict statistical analysis of the entire dose-response curve rather than just interpolating the 50% mark, researchers can confidently advance true benzo[b]thiophene lead compounds while filtering out assay artifacts.

References

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies Semantic Scholar / Pharmaceuticals[Link][1]

  • How Do I Perform a Dose-Response Experiment? (4PL Regression Model) GraphPad[Link][3]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of responsible scientific practice. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep understanding of the principles of chemical waste management.

Core Principles of Chemical Hygiene and Waste Management

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[1][2] This plan serves as the foundational document for all chemical handling, storage, and disposal procedures within your institution.[1][2] The disposal protocols outlined below should be integrated into your laboratory's specific CHP. The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the disposal of chemical waste, establishing a "cradle-to-grave" system of management for hazardous materials.[3][4]

Hazard Profile of this compound
  • Chlorinated Aromatic Compound: The presence of a chloro- group classifies this compound as a halogenated organic.[5][6] Halogenated compounds are often persistent in the environment and can be toxic to aquatic life.[7][8] Disposal of highly chlorinated organic residues often requires high-temperature incineration to ensure complete destruction and prevent atmospheric pollution.[9]

  • Benzo[b]thiophene Derivatives: Compounds in this family are known to cause skin and eye irritation.[7][10][11] Some are classified as harmful if swallowed.[8][10]

  • Pyridyl Group: Pyridine and its derivatives can be irritants and may have other toxicological properties.

Based on this analysis, this compound must be treated as a hazardous waste. The following table summarizes the anticipated hazards.

Hazard CategoryAnticipated RiskRationale
Acute Toxicity Harmful if swallowed.[8][10]Based on data for related benzo[b]thiophene compounds.
Skin Irritation Causes skin irritation.[7][10][11]Common hazard for benzo[b]thiophene derivatives.
Eye Irritation Causes serious eye irritation.[7][10][11]Common hazard for benzo[b]thiophene derivatives.
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[7][8]Characteristic of chlorinated aromatic and heterocyclic compounds.
Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, all handling and disposal preparation of this compound and its waste must be conducted within a certified chemical fume hood.[1][2][12] This primary engineering control is essential for preventing the inhalation of any potential aerosols or vapors.

EquipmentSpecificationPurpose
Gloves Nitrile, chemically resistantTo prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo prevent eye contact from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Disposal Workflow: A Step-by-Step Protocol

The overarching principle for the disposal of this compound is that it must not be poured down the drain or placed in regular trash.[3][5][13] It must be collected as hazardous chemical waste for disposal by a licensed professional service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[14][15]

cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal A 1. Identify Waste Stream: Halogenated Organic Solid/Liquid B 2. Select Waste Container: - Compatible material (e.g., HDPE) - Secure, leak-proof lid - Clean exterior A->B Choose Correctly C 3. Label Container: - 'Hazardous Waste' - Full Chemical Name: 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate - List all components & percentages B->C Label Immediately D 4. Collect Waste: - Solid waste (e.g., contaminated filter paper) - Concentrated liquid waste (e.g., reaction residues) - Keep container closed when not in use C->D Begin Accumulation E 5. Decontaminate Labware: - Rinse with minimal amount of a suitable non-halogenated solvent (e.g., acetone) - Collect first rinse as halogenated waste D->E F 6. Manage Contaminated PPE: - Gloves, weigh paper, etc. - Collect in a designated, sealed bag labeled as hazardous waste D->F G 7. Store Waste: - In Satellite Accumulation Area (SAA) - Segregate from incompatible materials (e.g., acids, bases) D->G Store Safely E->D F->G H 8. Request Pickup: - Contact institutional EHS when container is ~90% full G->H Schedule Removal I 9. Professional Disposal: - EHS transports for incineration or other approved treatment method H->I Final Step

Caption: Disposal workflow for this compound.

Protocol Details:

  • Waste Identification and Segregation:

    • This compound must be disposed of in a "Halogenated Organic Waste" stream.[5]

    • Crucially, do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexane).[6] Keeping these waste streams separate is more environmentally responsible and significantly reduces disposal costs, as the treatment processes differ.[6]

    • Do not mix with strong acids, bases, or oxidizers.[6]

  • Containerization and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[4][14]

    • The container must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[6][14]

    • The label must include the full chemical name(s) and approximate percentages of all constituents.[14] Do not use abbreviations or chemical formulas.[14]

  • Accumulation in the Laboratory:

    • Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[14][16][17]

    • The waste container must be kept closed at all times except when adding waste.[6][14] Leaving a funnel in the container is a common violation.[14]

  • Decontamination of Glassware and Equipment:

    • Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone).

    • The first rinse is considered hazardous and must be collected in the halogenated waste container. Subsequent rinses may be managed as non-halogenated waste, depending on your institution's policies.

  • Disposal of Contaminated Solid Waste:

    • Solid waste, such as contaminated gloves, filter paper, and weigh boats, must also be treated as hazardous.

    • Collect these materials in a clearly labeled, sealed plastic bag or container.[13] Attach a "Hazardous Waste" tag detailing the contaminants.[13]

  • Spill Management:

    • Should a small spill occur, absorb the material with a non-flammable absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material, place it in a sealed container, and label it as hazardous waste for disposal.[18]

    • For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Arranging for Final Disposal:

    • When your waste container is approximately 90% full, contact your EHS department to schedule a pickup.[14]

    • Ensure all labeling is accurate and legible before the scheduled pickup.

Emergency Procedures in Case of Exposure

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[8][10] Seek immediate medical attention.[10]

Always ensure that medical personnel are aware of the material involved and have access to the relevant hazard information.[10]

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group.
  • 2 - SAFETY DATA SHEET. (2025, September 14). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 28). TCI Chemicals.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University Research.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Environmental Marketing Services.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Daniels Health.
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20). MSE Supplies.
  • Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 30). TCI Chemicals.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information.
  • 2 - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Disposal of chemical wastes - RiskAssess. (n.d.). RiskAssess.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 18). TCI Chemicals.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). United States Environmental Protection Agency.
  • Benzo[b]thiophene - Chem-Impex. (n.d.). Chem-Impex International.
  • Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd.
  • BENZO[B]THIOPHENE-2-CARBOXALDEHYDE | Georganics. (2023, January 31). Georganics.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). ETH Zürich.
  • procedure for disposing of hazardous waste - MIT. (n.d.). Massachusetts Institute of Technology.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. (n.d.). Chemcia Scientific.
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Cornell University Environment, Health and Safety.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (2022, January 14). National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.